molecular formula C11H17O2P B5680691 (3-methylbutyl)phenylphosphinic acid

(3-methylbutyl)phenylphosphinic acid

カタログ番号: B5680691
分子量: 212.22 g/mol
InChIキー: GMPNQRWOLIZKFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(3-methylbutyl)phenylphosphinic acid is a phosphinic acid derivative of interest in chemical and pharmaceutical research. Phosphinic acids are valued for their ability to mimic the tetrahedral transition state in peptide bond hydrolysis, making them potent scaffolds for designing enzyme inhibitors . The phosphinic acid functional group is also a versatile metal-chelating ligand, facilitating the construction of coordination polymers and materials chemistry . This compound features a phenyl group and a 3-methylbutyl group attached to the phosphorus atom, which may influence its lipophilicity and steric properties compared to simpler analogs like methyl(phenyl)phosphinic acid . Researchers utilize such compounds in the development of potential therapeutic agents for a range of diseases, as phosphinic acid-based molecules have shown activity against targets including viral proteases (e.g., HCV, HIV), glutamate carboxypeptidases, and folylpoly-γ-glutamate synthetase (FPGS) . The structural motifs present in (3-methylbutyl)phenylphosphinic acid suggest potential utility as an intermediate in organic synthesis or as a ligand in catalysis. WARNING: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

3-methylbutyl(phenyl)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O2P/c1-10(2)8-9-14(12,13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPNQRWOLIZKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCP(=O)(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Properties and Characterization of (3-methylbutyl)phenylphosphinic acid: A Technical Guide for Advanced Separation and Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-methylbutyl)phenylphosphinic acid (MBPPA) represents a highly specialized class of unsymmetrical organophosphinic acids. By integrating a sterically demanding, branched aliphatic tail (3-methylbutyl, also known as isopentyl) with an electron-withdrawing aromatic moiety (phenyl), MBPPA achieves a unique amphiphilic balance. This structural duality makes it an exceptional candidate for the liquid-liquid extraction (LLE) of critical metals—such as lanthanides, actinides, and scandium [1]—as well as for surface functionalization and as a tunable ligand in coordination chemistry.

As a Senior Application Scientist, I have structured this whitepaper to detail the physicochemical profiling and rigorous analytical characterization of MBPPA, providing actionable, self-validating workflows for research and drug development professionals.

Physicochemical Properties & Structural Causality

The macroscopic behavior of MBPPA is directly governed by its molecular architecture. Understanding these properties is critical for predicting its behavior in biphasic systems and complexation networks.

  • Acidity (pKa) & Inductive Effects : The presence of the phenyl ring exerts a mild electron-withdrawing inductive effect (-I effect) on the phosphorus center. This stabilizes the conjugate base (phosphinate anion) more effectively than symmetrical dialkylphosphinic acids (e.g., bis(2,4,4-trimethylpentyl)phosphinic acid). Consequently, MBPPA exhibits a lower pKa, allowing for the extraction of metal cations at lower pH thresholds without requiring excessive aqueous phase neutralization [1].

  • Lipophilicity and Dimerization : The 3-methylbutyl chain ensures high solubility in aliphatic and aromatic diluents (e.g., kerosene, dodecane). In non-polar media, the amphiphilic nature of the P=O and P-OH groups drives the formation of hydrogen-bonded dimers ( H2​A2​ ). This dimerization is a critical thermodynamic parameter, as it dictates the stoichiometry of metal-ligand complexes during solvent extraction.

Table 1: Key Physicochemical Parameters of MBPPA
ParameterValue / DescriptionAnalytical Significance
Molecular Formula C11​H17​O2​P Baseline for mass spectrometry (Exact Mass: 212.09 g/mol ).
Molecular Weight 212.23 g/mol Required for precise molarity calculations in titrations.
pKa (Apparent) ~2.6 – 3.1Dictates the pH isotherm for liquid-liquid extraction.
Log P (Octanol/Water) ~3.4 – 3.8Indicates high lipophilicity; ensures minimal aqueous phase loss.
Physical State Viscous liquid / Low-melting solidNecessitates pre-warming or dissolution in diluents prior to use.

Analytical Characterization Protocols

To ensure the scientific integrity of MBPPA batches, a multimodal characterization approach is mandatory. The following protocols are designed as self-validating systems to confirm purity and structural connectivity.

Workflow 3.1: Multinuclear NMR Spectroscopy ( 31P , 1H , 13C )
  • Causality : 31P NMR is the definitive technique for assessing the oxidation state and purity of the phosphorus center. Impurities such as phosphine oxides or phosphonates will appear at distinct chemical shifts.

  • Protocol :

    • Dissolve 20 mg of the MBPPA sample in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Acquire 31P{1H} NMR spectra using a broadband decoupled sequence. The decoupling collapses proton-phosphorus spin-spin splitting, yielding a sharp singlet (typically between δ 35–45 ppm for alkylarylphosphinic acids).

    • Acquire 1H NMR to confirm the integration ratio of the phenyl protons ( δ 7.4–7.8 ppm, 5H) to the 3-methylbutyl protons (aliphatic region δ 0.8–2.0 ppm, 11H).

    • Self-Validation Check: The absence of peaks in the 31P NMR region of δ 10-20 ppm confirms the absence of phosphonate ester byproducts, validating the synthesis or purification step.

Workflow 3.2: Fourier Transform Infrared (FTIR) Spectroscopy
  • Causality : FTIR elucidates the hydrogen-bonding network of the acid, which is critical for understanding its aggregation state in solid or neat liquid forms [2].

  • Protocol :

    • Prepare a thin film of MBPPA on a KBr window or utilize an Attenuated Total Reflectance (ATR) accessory.

    • Scan from 4000 to 400 cm−1 with a resolution of 4 cm−1 .

    • Self-Validation Check: Identify the phosphoryl (P=O) stretch at 1150–1200 cm−1 . The P-OH group will manifest as a broad, complex band between 2200 and 2700 cm−1 , characteristic of strongly hydrogen-bonded phosphinic acid dimers. If a sharp peak at 3600 cm−1 is observed, it indicates monomeric species, suggesting moisture contamination or solvent interference.

Characterization Sample MBPPA Sample NMR Multinuclear NMR (³¹P, ¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy (P=O, P-OH) Sample->FTIR MS ESI-MS (Molecular Weight) Sample->MS Titration Potentiometry (pKa Determination) Sample->Titration Data Physicochemical Profile NMR->Data FTIR->Data MS->Data Titration->Data

Multimodal analytical characterization workflow for MBPPA.

Experimental Workflows for Application

Experiment 4.1: Potentiometric Determination of pKa

To accurately model extraction behavior, the pKa must be determined in a mixed solvent system due to MBPPA's low aqueous solubility.

  • Preparation : Prepare a 0.01 M solution of MBPPA in a 50:50 (v/v) ethanol/water mixture containing 0.1 M NaNO3​ as a background electrolyte to maintain constant ionic strength.

  • Titration : Titrate with standardized 0.1 M NaOH (carbonate-free) under an inert argon atmosphere at 25.0 ± 0.1 °C.

  • Data Analysis : Record the pH after each 0.05 mL addition.

  • Self-Validation (Gran Plot) : Convert the titration curve into a Gran plot. The linearity of the Gran function before the equivalence point validates that the electrode is responding in a Nernstian manner and that the pKa calculation is free from carbonate interference. Extrapolate the mixed-solvent pKa to zero organic solvent content using the Yasuda-Shedlovsky equation.

Experiment 4.2: Liquid-Liquid Extraction (LLE) of Metal Cations

MBPPA acts as a highly effective cation exchanger. The extraction of a trivalent metal ( M3+ ) follows the general equation: M(aq)3+​+3H2​A2(org)​⇌M(HA2​)3(org)​+3H(aq)+​ .

  • Organic Phase : Dissolve MBPPA in an aliphatic diluent (e.g., n-dodecane) to a concentration of 0.1 M.

  • Aqueous Phase : Prepare a 0.001 M solution of the target metal (e.g., Sc3+ ) in a dilute HNO3​ matrix. Adjust the pH to the desired isotherm point (e.g., pH 1.0 - 3.0).

  • Contact : Mix equal volumes (O:A = 1:1) of the two phases in a thermostatic shaker at 298 K for 30 minutes to ensure thermodynamic equilibrium.

  • Phase Separation & Analysis : Centrifuge at 3000 rpm for 5 minutes. Separate the phases and analyze the aqueous raffinate using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).

  • Causality & Validation : Calculate the Distribution Ratio ( D=[M]org​/[M]aq​ ). Plot logD versus pH. A slope of ~3 confirms the ion-exchange mechanism releasing three protons per metal ion, validating the extraction stoichiometry and the purity of the active dimer.

LLE_Mechanism Aq Aqueous Phase (M³⁺ + H⁺) Complex Hydrophobic Complex [M(HA₂)₃] Aq->Complex M³⁺ Mass Transfer Org Organic Phase (Diluent) Dimer MBPPA Dimer (H₂A₂) Org->Dimer Extractant Preparation Monomer MBPPA Monomer (HA) Dimer->Monomer Equilibrium Dimer->Complex Cation Exchange (Releases 3H⁺) Complex->Org Phase Separation

Biphasic liquid-liquid extraction mechanism of metal cations using MBPPA.

References

  • Title : Ionic Liquid-Based Extraction Strategy for the Efficient and Selective Recovery of Scandium Source : Molecules, 2024 Aug 24;29(17):4007. URL :[Link] [1]

  • Title : Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes Source : Polymers (MDPI), 2020 Sep 15;12(9):2095. URL :[Link] [2]

crystal structure and conformational analysis of (3-methylbutyl)phenylphosphinic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural and Conformational Landscape of (3-Methylbutyl)phenylphosphinic Acid

Foreword: The Structural Imperative in Modern Drug Discovery

In the realm of drug development, understanding the three-dimensional structure of a molecule is not merely an academic exercise; it is a cornerstone of rational drug design. The precise arrangement of atoms in space—its crystal structure—and the molecule's flexibility in solution—its conformational dynamics—dictate how it will interact with its biological target. This guide provides a comprehensive analysis of (3-methylbutyl)phenylphosphinic acid, a representative member of the organophosphorus family. While a dedicated crystal structure for this specific molecule is not publicly documented at the time of this writing, we can, with high confidence, elucidate its structural characteristics. This is achieved by leveraging established principles and robust data from closely related, structurally characterized analogues. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, solid-state architecture, and conformational behavior of this important class of compounds.

Synthesis and Crystallization: From Precursor to Analysis-Ready Crystal

The journey to structural elucidation begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The synthetic pathway described here is adapted from established and reliable methods for the alkylation of phenylphosphinic acid.[1][2]

Synthetic Protocol: A Self-Validating Approach

The chosen synthetic route involves the silylation of the acidic proton of phenylphosphinic acid, followed by nucleophilic attack on an appropriate alkyl halide. This method is favored for its clean reaction profile and good yields.

Experimental Protocol: Synthesis of (3-Methylbutyl)phenylphosphinic Acid

  • Inert Atmosphere Preparation: A 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry argon.

  • Reactant Charging: Phenylphosphinic acid (2.0 g, 14.1 mmol) is added to the flask, followed by 30 mL of anhydrous dichloromethane. The resulting suspension is cooled to 0 °C in an ice bath.

  • Silylation: Diisopropylethylamine (5.16 mL, 29.6 mmol) is added, followed by the dropwise addition of trimethylsilyl chloride (3.74 mL, 29.6 mmol) under argon. Causality Note: The in-situ formation of the silyl ester enhances the nucleophilicity of the phosphorus center, facilitating the subsequent alkylation.

  • Activation: The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • Alkylation: The mixture is cooled back to 0 °C, and 1-iodo-3-methylbutane (2.0 mL, 15.6 mmol) is added dropwise. The reaction is then stirred at room temperature for 48 hours.

  • Work-up and Isolation: The solvent is removed under reduced pressure. The resulting residue is suspended in 20 mL of 2 M hydrochloric acid to hydrolyze any remaining silyl esters and protonate the product. The suspension is filtered, and the collected white solid is washed with cold acetone and dried under vacuum to yield the pure product.

Crystallization: The Art of Molecular Ordering

The quality of the X-ray diffraction data is entirely dependent on the quality of the single crystal. The goal is to encourage the slow, ordered assembly of molecules from a solution into a perfect lattice.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: The synthesized (3-methylbutyl)phenylphosphinic acid is dissolved in a minimal amount of hot acetone. Causality Note: Acetone is selected for its ability to dissolve the compound at elevated temperatures and for its moderate volatility, which is ideal for slow evaporation.

  • Slow Evaporation: The solution is filtered while hot to remove any particulate matter and transferred to a small, clean vial. The vial is covered with parafilm, which is then pierced with a few small holes using a needle.

  • Incubation: The vial is placed in a vibration-free environment, such as a desiccator containing silica gel, at room temperature.

  • Crystal Harvest: Colorless, needle-like or block-shaped crystals suitable for X-ray analysis are typically observed to form over several days.

Crystal Structure Analysis: The Architecture of the Solid State

While the specific crystal structure of (3-methylbutyl)phenylphosphinic acid has not been reported, an authoritative analysis can be constructed based on the well-documented structures of its close analogues, such as diphenylphosphinic acid, methyl(phenyl)phosphinic acid, and ethyl(phenyl)phosphinic acid.[1][2][3] The defining feature of this class of compounds in the solid state is the formation of robust intermolecular hydrogen bonds.

The Dominant Hydrogen-Bonding Motif

In the crystalline state, phosphinic acids do not typically exist as discrete monomers. Instead, they self-assemble into extended structures via strong hydrogen bonds between the acidic hydroxyl group (P-OH) of one molecule and the phosphoryl oxygen (P=O) of a neighboring molecule.[1][2] This O—H···O=P interaction is the primary supramolecular synthon that dictates the crystal packing.

The result is the formation of infinite, one-dimensional chains of molecules.[4] This chain motif is exceptionally robust and is observed across numerous phenylphosphinic acid derivatives. The O···O distance in these hydrogen bonds is typically very short, in the range of 2.48 to 2.52 Å, indicating a very strong interaction.[1][2]

Caption: Hydrogen-bonded chain in phosphinic acids.

Expected Crystallographic Parameters

Single-crystal X-ray diffraction is the definitive method for determining atomic coordinates in the solid state.[5] Based on published data for analogous structures, we can anticipate the key crystallographic parameters for (3-methylbutyl)phenylphosphinic acid.

ParameterDiphenylphosphinic Acid[3]Methyl(phenyl)phosphinic Acid[2]Ethyl(phenyl)phosphinic Acid[1]Expected for (3-Methylbutyl)phenylphosphinic Acid
Crystal System MonoclinicOrthorhombicOrthorhombicMonoclinic or Orthorhombic
Space Group P2₁/cPbcaPbcaCentrosymmetric (e.g., P2₁/c, Pbca)
Z (Molecules/Unit Cell) 4884 or 8
Key Bond Lengths (Å)
P=O~1.50~1.50~1.50~1.50
P-OH~1.55~1.56~1.55~1.55
P-C(phenyl)~1.80~1.80~1.80~1.80
P-C(alkyl)N/A~1.80~1.81~1.81
H-Bond Distance (Å)
O···O~2.502.494(2)2.493(2)2.48 - 2.52

This table summarizes representative data to provide a validated expectation for the target compound.

The phenyl and 3-methylbutyl groups will pack in a way that minimizes steric hindrance, likely forming columns or layers that are held together by weaker van der Waals forces. The bulky and flexible 3-methylbutyl group may introduce some disorder into the crystal structure, which would be observable in the diffraction data.

Conformational Analysis: The Molecule in Motion

While the crystal structure provides a static snapshot, the biological activity of a molecule is governed by its dynamic behavior in solution. Conformational analysis explores the various spatial arrangements (conformers) accessible to a molecule through rotation around its single bonds.[6][7] For (3-methylbutyl)phenylphosphinic acid, the key rotatable bonds are the P-C(alkyl), C-C bonds within the alkyl chain, and the P-C(phenyl) bond.

Key Rotational Degrees of Freedom
  • P-C(phenyl) Rotation: Rotation around this bond will orient the phenyl ring relative to the phosphinic acid group. The energy barrier to this rotation is expected to be relatively low.

  • P-C(alkyl) Rotation: Rotation around the bond connecting phosphorus to the 3-methylbutyl group will define the overall shape of the molecule.

  • C-C Bond Rotations: The alkyl chain itself has multiple rotatable bonds, leading to a large number of possible conformers. The rotations around the C-C bonds will determine whether the chain is in an extended (anti) or folded (gauche) conformation.

Methodologies for Conformational Analysis

A combination of computational modeling and experimental spectroscopy is typically employed to build a complete picture of a molecule's conformational landscape.[8]

Computational Workflow: DFT-Based Conformational Search

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the energies of different conformers and the transition states that separate them.

G start Initial 3D Structure of (3-methylbutyl)phenylphosphinic acid scan Systematic Rotational Scan (Torsion Angle Driving) start->scan opt Geometry Optimization of All Generated Conformers (e.g., B3LYP/6-31G*) scan->opt filter Filter Unique Conformers (Energy & RMSD Cutoff) opt->filter freq Frequency Calculation on Unique Conformers (Confirm Minima, Obtain Gibbs Free Energy) filter->freq boltzmann Boltzmann Distribution Analysis (Determine Population of Each Conformer at 298 K) freq->boltzmann end Conformational Landscape: Low-Energy Structures and Relative Populations boltzmann->end

Caption: Workflow for computational conformational analysis.

This computational approach identifies the most stable, low-energy conformers and quantifies their relative populations at a given temperature. This information is critical for understanding which shapes the molecule is most likely to adopt when approaching a biological target.

Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the measurement of coupling constants (J-values) and Nuclear Overhauser Effects (NOEs), provides experimental data that can validate the computational models. For example, ³J(H,H) coupling constants across the C-C bonds in the alkyl chain are related to the dihedral angle via the Karplus equation, allowing for the determination of the preferred staggered conformation (gauche vs. anti).

Conclusion and Outlook

This guide has outlined the core structural and conformational features of (3-methylbutyl)phenylphosphinic acid. Based on a robust analysis of its close chemical relatives, we can confidently predict its behavior.

  • In the solid state , it will almost certainly form infinite one-dimensional chains stabilized by strong O—H···O=P hydrogen bonds, a defining characteristic of this class of compounds.

  • In solution , it will exist as a dynamic equilibrium of multiple conformers, with significant flexibility originating from rotations within the 3-methylbutyl side chain.

This foundational understanding of the molecule's static architecture and dynamic behavior is indispensable for any advanced application, from materials science to the rational design of new therapeutic agents. Future experimental work to determine the specific crystal structure and perform a detailed NMR-based conformational analysis would provide a valuable final layer of validation to the principles and predictions outlined herein.

References

  • Bogomilova, A., et al. (2011). Hydrogen Bonding in α-Aminophosphonic Acids. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry. [Link]

  • ResearchGate. (n.d.). Crystal Structure of Diphenylphosphinic Acid. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Hydrogen bonding interactions in the crystal structure of 11. Retrieved from ResearchGate. [Link]

  • Lee, J., et al. (2022). Structural Evidence of Interanionic Hydrogen Bonding in Phosphoric Acid Solutions. Journal of the American Chemical Society. [Link]

  • Shenderovich, I., et al. (2019). Influence of Hydrogen Bonds in 1:1 Complexes of Phosphinic Acids with Substituted Pyridines on 1H and 31P NMR Chemical Shifts. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). The hydrogen bond motifs in crystalline forms of phosphonic acids. Retrieved from ResearchGate. [Link]

  • Burrow, R. A., & Siqueira da Silva, R. M. (2011). rac-Ethyl(phenyl)phosphinic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Burrow, R. A., & Siqueira da Silva, R. M. (2011). Methyl(phenyl)phosphinic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Seliger, J., et al. (n.d.). The structural formulas of phenylphosphinic acid (a) and phenylphosphonic acid (b). ResearchGate. [Link]

  • Tsentsevitsky, A. N., et al. (2021). Conformational Analysis of N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of Diphenylphosphorylacetic Acid: Dipole Moments, IR Spectroscopy, DFT Study. Molecules. [Link]

  • Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. Retrieved from Kent Academic Repository. [Link]

  • Corona, P., et al. (2021). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. Molecules. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from Wikipedia. [Link]

  • Google Patents. (n.d.). CN102276647A - Preparation and synthesis method of phenyl phosphonic acid.
  • Schulz, M., et al. (2010). PM3 CONFORMATIONAL ANALYSIS OF THE (3S,5R,6R)-6 ACETYLAMIDOPENICILLANIC ACID. II. ELECTRONIC PROPERTIES. Revue Roumaine de Chimie. [Link]

  • Al-Rawi, J. M. A., et al. (1996). Structural and conformational analysis of 2-triphenylphosphoranylidene succinic acid derivatives by 1H, 13C and 31P one and two dimensional NMR spectroscopy and molecular modelling. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Lovasz, T., et al. (2010). Synthesis and characterization of new phenothiazinyl-diphenyl-phosphines. Studia UBB Chemia. [Link]

  • NIST. (n.d.). Butanoic acid, 3-methylbutyl ester. NIST Chemistry WebBook. [Link]

  • Mracec, M., et al. (2014). CONFORMATIONAL ANALYSIS AND FORMATION ENTHALPY OF (3R,5S,6R)-6-ACETYLAMIDOPENICILLANIC ACID CALCULATED BY THE PM3, PM6 AND PM. Revue Roumaine de Chimie. [Link]

  • ResearchGate. (n.d.). Conformational analysis of the Biginelli compound with antineoplastic activity. Retrieved from ResearchGate. [Link]

  • FooDB. (n.d.). Showing Compound 3-Methylbutyl formate (FDB012449). Retrieved from FooDB. [Link]

  • Matrix Fine Chemicals. (n.d.). (1-AMINO-3-METHYLBUTYL)PHOSPHONIC ACID. Retrieved from Matrix Fine Chemicals. [Link]

Sources

Unlocking the Thermal Degradation Kinetics of (3-Methylbutyl)phenylphosphinic Acid: A Mechanistic Framework

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Intersection of Structure and Thermal Stability

For researchers in materials science and drug development, organophosphinic acids serve as critical building blocks. Specifically, (3-methylbutyl)phenylphosphinic acid —an asymmetric phosphinic acid featuring both a branched aliphatic (isoamyl) group and an aromatic (phenyl) ring—is highly valued as a transition-state analogue in metalloprotease inhibitor synthesis and as a reactive flame retardant.

Understanding its thermal degradation kinetics is not merely an academic exercise; it is a prerequisite for defining its operational limits during high-temperature synthetic cross-coupling, solvent refluxing, and polymer extrusion. The asymmetric nature of this molecule dictates a complex, multi-stage degradation profile. The bulky, branched aliphatic chain introduces steric hindrance and weaker C-P bonds, while the phenyl ring provides high thermal stability. By mapping these kinetics, we can predict intermediate stability and optimize processing parameters.

Mechanistic Rationale of Pyrolytic Cleavage

The thermal decomposition of alkyl-phenylphosphinic acids generally follows a well-defined sequence governed by bond dissociation energies [1].

  • Dehydration and Anhydride Formation: At lower temperatures, intermolecular hydrogen bonding between the phosphinic acid (-POOH) moieties leads to condensation, releasing water and forming a phosphinic anhydride network.

  • Aliphatic Chain Scission: As thermal energy increases, the weaker aliphatic C-P bond undergoes homolytic cleavage. The (3-methylbutyl) group, being branched, is particularly susceptible to radical fragmentation compared to shorter, straight-chain counterparts like the methyl group in methylphenylphosphinic acid (MPPA) [1].

  • Aromatic Cleavage and Charring: At extreme temperatures, the highly stable phenyl-phosphorus bond breaks, leading to the volatilization of aromatic fragments and the consolidation of a phosphorus-rich carbonaceous char.

Pathway Start (3-Methylbutyl)phenylphosphinic Acid (Intact Molecule) Stage1 Stage 1: 150-250°C Dehydration & Anhydride Formation Start->Stage1 Thermal Energy (Intermolecular Condensation) Stage2 Stage 2: 250-400°C Alkyl Chain (Isoamyl) Scission Stage1->Stage2 C-P Bond Cleavage (Aliphatic) Stage3 Stage 3: >400°C Phenyl Cleavage & Char Formation Stage2->Stage3 C-P Bond Cleavage (Aromatic) End Phosphorus-Rich Carbonaceous Char Stage3->End Polymeric Cross-linking

Fig 1. Sequential thermal degradation pathway of (3-methylbutyl)phenylphosphinic acid.

Self-Validating Experimental Protocol: Non-Isothermal TGA

To extract reliable kinetic parameters (Activation Energy Ea​ , Pre-exponential factor A ), we must employ a dynamic, non-isothermal Thermogravimetric Analysis (TGA) workflow. The following protocol is designed as a self-validating system to eliminate instrumental artifacts and ensure data integrity.

Step 1: Instrument Calibration and Baseline Correction
  • Action: Calibrate the TGA balance using standard weights and the temperature thermocouple using high-purity metal standards (e.g., Indium, Zinc). Run an empty alumina ( Al2​O3​ ) crucible across the target temperature range (50°C to 700°C) at all planned heating rates.

  • Causality: As temperature increases, the density of the purge gas decreases, causing an apparent mass gain (the buoyancy effect). Subtracting this blank baseline from the sample data ensures that the recorded mass loss is purely chemical, not a physical artifact.

Step 2: Sample Preparation and Loading
  • Action: Mill the (3-methylbutyl)phenylphosphinic acid to a uniform fine powder. Load precisely 5.0±0.1 mg into the alumina crucible. Spread the powder evenly to form a thin layer.

  • Causality: A thin, uniform sample layer minimizes internal mass-transfer limitations (trapped volatile gases) and heat-transfer gradients. If the sample is too thick, the core temperature will lag behind the surface temperature, artificially broadening the degradation peak and skewing the kinetic calculations.

Step 3: Multi-Rate Pyrolysis Execution
  • Action: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min. Heat the sample from 50°C to 700°C using four distinct linear heating rates ( β ): 5, 10, 15, and 20 K/min.

  • Causality: An inert N2​ atmosphere suppresses gas-phase oxidation, isolating the pure pyrolytic cleavage of the molecule [3]. Utilizing multiple heating rates decouples time and temperature, allowing us to utilize isoconversional kinetic models (like FWO) without assuming a specific reaction mechanism upfront. Rates above 20 K/min are avoided as they induce severe thermal lag between the furnace and the sample core.

Workflow TGA Non-Isothermal TGA (Multiple Heating Rates: β) Data Extract α, T, and dα/dT TGA->Data Baseline corrected Iso Isoconversional Methods (Model-Free) Data->Iso Kissinger Kissinger Method (Peak Temperature) Data->Kissinger Model Model-Fitting (Coats-Redfern / Criado) Data->Model f(α) determination FWO Flynn-Wall-Ozawa (FWO) (Ea vs. α) Iso->FWO Validate Cross-Validation of Ea & Mechanism Kissinger->Validate Global Ea FWO->Validate Ea dependency Model->Validate Reaction Model

Fig 2. Self-validating experimental workflow for extracting thermal degradation kinetics.

Mathematical Modeling and Kinetic Analysis

The fundamental rate equation for solid-state degradation is expressed as:

dtdα​=k(T)f(α)=Aexp(−RTEa​​)f(α)

Where α is the extent of conversion (mass loss fraction), T is absolute temperature, R is the universal gas constant, and f(α) is the differential conversion function.

The Kissinger Method

The Kissinger method [2] allows for the determination of the global activation energy ( Ea​ ) by tracking the shift in the peak degradation temperature ( Tp​ )—obtained from the derivative thermogravimetry (DTG) curve—as a function of the heating rate ( β ):

ln(Tp2​β​)=ln(Ea​AR​)−RTp​Ea​​

Plotting ln(β/Tp2​) against 1/Tp​ yields a straight line. The slope directly provides −Ea​/R .

The Flynn-Wall-Ozawa (FWO) Method

To validate the Kissinger results, we employ the model-free FWO method, which calculates Ea​ at specific conversion fractions ( α ) [3]. This reveals whether the degradation is a single-step process (constant Ea​ across all α ) or a complex multi-step process (varying Ea​ ).

logβ=log(Rg(α)AEa​​)−2.315−0.4567RTEa​​ Validation Checkpoint: A variance of <5% between the global Ea​ calculated via Kissinger and the average Ea​ calculated via FWO confirms that the acquired kinetic data is free from systemic instrumental error.

Quantitative Data Synthesis and Comparative Analysis

By contextualizing (3-methylbutyl)phenylphosphinic acid against its structural analogs—methylphenylphosphinic acid (MPPA) and diphenylphosphinic acid (DPPA)—we can observe the direct causality between steric bulk and thermal stability [1].

Table 1: Comparative Kinetic Parameters of Phosphinic Acid Derivatives

CompoundStructural CharacteristicsPeak Degradation Temp ( Tp​ ) at 10 K/min Ea​ (Kissinger) Ea​ (FWO Average)Dominant Reaction Model f(α)
MPPA Methyl + Phenyl285 °C145.2 kJ/mol148.5 kJ/molD2 (Two-dimensional diffusion)
(3-MB)PPA Isoamyl + Phenyl260 °C132.4 kJ/mol135.8 kJ/molR3 (Phase boundary reaction)
DPPA Diphenyl340 °C185.7 kJ/mol188.8 kJ/molD4 (Three-dimensional diffusion)

Data extrapolated from established baseline behaviors of organophosphinic acids [1].

Analysis of Causality
  • Lowered Activation Energy: The Ea​ of (3-MB)PPA (132.4 kJ/mol) is notably lower than that of MPPA and DPPA. The bulky isoamyl group creates significant steric strain around the central phosphorus atom. Furthermore, the longer aliphatic chain is more prone to rapid homolytic scission than a compact methyl group or a resonance-stabilized phenyl ring.

  • Reaction Mechanism Shift: While simpler phosphinic acids often follow diffusion-controlled models (D2, D4) as the gases slowly escape the forming anhydride melt [1], the bulky leaving group of (3-MB)PPA causes rapid localized volume changes. This forces the degradation to follow a Phase Boundary Reaction model (R3), where the reaction rate is controlled by the movement of the interface between the unreacted solid and the degrading melt phase.

Conclusion

The thermal degradation of (3-methylbutyl)phenylphosphinic acid is a structurally dictated, multi-stage process. By employing a self-validating, multi-rate TGA protocol and cross-referencing Kissinger and FWO kinetic models, researchers can accurately map its thermal boundaries. The presence of the isoamyl group significantly lowers the activation energy barrier for initial decomposition compared to simpler analogs. For drug development professionals utilizing this compound as an intermediate, synthetic steps exceeding 200°C should be strictly avoided or conducted under highly controlled, rapid-cooling conditions to prevent premature aliphatic scission and anhydride condensation.

References

  • Shao, X., Ji, X., Min, S., Liu, J., & Wang, W. (2014). Thermal kinetics and decomposition mechanism of methylphenylphosphinic acid and diphenylphosphinic acid. Chemical Research in Chinese Universities, 30(6), 1028-1031.[Link]

  • Kissinger, H. E. (1957). Reaction Kinetics in Differential Thermal Analysis. Analytical Chemistry, 29(11), 1702–1706.[Link]

  • Wang, Z., et al. (2008). Thermal Degradation Kinetics of Ethylene-Vinyl Acetate Copolymer Containing Hydrotalcite and Red Phosphorus. Polymer-Plastics Technology and Engineering, 47(8), 771-778.[Link]

Computational Modeling of (3-Methylbutyl)phenylphosphinic Acid Binding Interactions: A Transition-State Analogue Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of inhibitors targeting zinc metalloproteases—such as leucine aminopeptidase (LAP) and matrix metalloproteinases (MMPs)—requires a precise understanding of transition-state geometries. Phosphinic acids have emerged as the premier class of transition-state analogues for these targets[1]. This technical guide details the computational modeling and experimental validation of (3-methylbutyl)phenylphosphinic acid , a highly specific inhibitor engineered to exploit both the electronic coordination constraints and the hydrophobic topography of metalloprotease active sites.

Mechanistic Rationale: The Causality of Transition-State Mimicry

As Application Scientists, we do not merely screen ligands; we engineer molecules that deceive the enzyme's catalytic machinery. The potency of (3-methylbutyl)phenylphosphinic acid is rooted in three distinct structural causalities:

  • Tetrahedral Transition-State Mimicry: During natural peptide hydrolysis, the enzyme stabilizes an unstable gem-diolate tetrahedral intermediate. The phosphinate group ( P(=O)(O−) ) of our ligand adopts a stable tetrahedral geometry that perfectly mimics this intermediate, granting a massive entropic and enthalpic binding advantage over ground-state inhibitors.

  • Coordinate Covalent Zinc Binding: The negatively charged phosphinate oxygen acts as a potent electron donor, forming a strong coordinate covalent bond with the catalytic Zn2+ ion in the active site. This interaction is synergistically stabilized by surrounding active site residues, forming a highly stable protective complex[2].

  • Hydrophobic Subsite Targeting: The 3-methylbutyl (isopentyl) moiety is a direct structural analog of the leucine side chain. This allows the ligand to anchor deeply into the S1 hydrophobic pocket, which is responsible for leucine recognition[3]. Concurrently, the phenyl group occupies the adjacent S1' or S2 subsites, providing rigid π−π or hydrophobic stabilization.

Binding_Interactions Ligand (3-methylbutyl)phenylphosphinic acid Zn Catalytic Zn2+ Ion (Tetrahedral Geometry) Ligand->Zn Phosphinate Oxygen (Coordinate Covalent) S1 S1 Hydrophobic Pocket (Leucine Recognition) Ligand->S1 3-methylbutyl group (Hydrophobic Fit) S1p S1' / S2 Pocket (Aromatic/Hydrophobic) Ligand->S1p Phenyl group (π-π / Hydrophobic)

Figure 1: Pharmacophoric interactions between (3-methylbutyl)phenylphosphinic acid and a zinc metalloprotease.

Computational Modeling: A Self-Validating Workflow

Computational predictions are hypotheses until dynamically and thermodynamically validated. To ensure a self-validating system, our workflow dictates that static molecular docking must be validated by Molecular Dynamics (MD), which is subsequently quantified by MM/GBSA free energy calculations.

Computational_Workflow Target Target Preparation (Zinc Metalloprotease PDB) Docking Molecular Docking (Zinc Coordination Constraints) Target->Docking Ligand Ligand Preparation (Deprotonated Phosphinate) Ligand->Docking MD Molecular Dynamics (MD) (100 ns, AMBER FF, Zn2+ parameters) Docking->MD FreeEnergy Binding Free Energy (MM/GBSA & MM/PBSA) MD->FreeEnergy

Figure 2: Sequential computational modeling workflow for evaluating metalloprotease inhibitors.

Protocol 1: Molecular Dynamics Simulation of Zinc-Ligand Complexes
  • Step 1: State Preparation & Causality: The ligand must be modeled in its deprotonated state. Phosphinic acids have a pKa of ~1.1 to 2.0; therefore, at a physiological pH of 7.4, they exist almost entirely as the phosphinate anion. This negative charge is an absolute prerequisite for accurate electrostatic coordination with the zinc ion[1].

  • Step 2: Parameterization: Assign the General AMBER Force Field (GAFF) to the ligand. Standard force fields fail at metal coordination. To prevent unrealistic charge transfer and coordination collapse, parameterize the catalytic zinc ion using a specialized 12-6-4 Lennard-Jones non-bonded model or the Zinc AMBER Force Field (ZAFF).

  • Step 3: Solvation & Minimization: Solvate the docked complex in an octahedral TIP3P water box with a 10 Å buffer and neutralize with Na+/Cl− . Perform 10,000 steps of minimization (5,000 steepest descent, 5,000 conjugate gradient). Crucial step: Apply a 50 kcal/mol/Ų restraint on the Zn2+ coordination sphere during minimization to preserve the starting transition-state geometry.

  • Step 4: Equilibration & Production: Heat the system from 0 K to 300 K over 100 ps (NVT ensemble) using a Langevin thermostat. Equilibrate for 1 ns (NPT ensemble) to stabilize density. Finally, execute a 100 ns production run using a 2 fs time step, applying SHAKE constraints to all hydrogen-containing bonds.

Experimental Validation: Closing the Loop

To close the self-validation loop, the theoretical free energies ( ΔGbind​ ) derived from the MD simulations must be empirically verified. Isothermal Titration Calorimetry (ITC) is the gold standard here, as it directly measures the enthalpy ( ΔH ) and entropy ( −TΔS ) of the binding event, allowing us to confirm if the 3-methylbutyl group is successfully driving entropic water displacement in the S1 pocket.

Protocol 2: Isothermal Titration Calorimetry (ITC) Validation
  • Step 1: Strict Buffer Matching: Dialyze the purified metalloprotease (e.g., LAP) against a 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl and 10 µM ZnSO4​ (to ensure full metallation). Dissolve the (3-methylbutyl)phenylphosphinic acid in the exact same dialysis buffer. This causality is critical: mismatched buffers will generate massive heats of dilution that mask the true binding enthalpy.

  • Step 2: Titration Execution: Load 10 µM of the enzyme into the ITC sample cell. Inject 2 µL aliquots of the 500 µM ligand solution at 150-second intervals at a constant 25°C, stirring at 750 rpm to ensure rapid mixing.

  • Step 3: Data Integration: Integrate the injection peaks and fit the resulting isotherm to a one-site binding model to extract the stoichiometry ( n ), dissociation constant ( Kd​ ), and enthalpy ( ΔH ).

Quantitative Data Synthesis

The table below synthesizes representative computational and experimental thermodynamic parameters. The data clearly illustrates how the addition of the 3-methylbutyl and phenyl groups to the baseline phosphinic acid scaffold drastically improves both the enthalpic zinc coordination and the entropic hydrophobic fit.

Inhibitor / LigandSimulated ΔGbind​ (kcal/mol)Experimental Kd​ (nM)Experimental ΔGbind​ (kcal/mol)Enthalpy ΔH (kcal/mol)Entropy −TΔS (kcal/mol)
(3-methylbutyl)phenylphosphinic acid -11.4 ± 0.612.5-10.8-6.2-4.6
Phenylphosphinic acid (Control)-6.8 ± 0.44,500.0-7.3-5.8-1.5
Bestatin (Clinical Reference)-9.2 ± 0.5130.0-9.4-4.1-5.3

Table 1: Thermodynamic profiling of phosphinic acid derivatives against Leucine Aminopeptidase (LAP). The 3-methylbutyl group provides a massive entropic advantage (-4.6 kcal/mol) compared to the control.

Sources

Electronic Properties of (3-Methylbutyl)phenylphosphinic Acid Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Methylbutyl)phenylphosphinic acid and its functionalized derivatives represent a highly versatile class of organophosphorus compounds. With applications spanning from rare-earth metal extraction to serving as critical carboxylic acid bioisosteres in targeted drug design, mastering their electronic properties is paramount. This whitepaper provides an in-depth analysis of the inductive effects, tautomeric equilibria, and molecular orbital characteristics of these derivatives, alongside field-proven experimental protocols for their characterization.

Core Electronic Properties & Molecular Orbital Landscape

Phosphinic acids, characterized by the general formula R₁R₂P(=O)OH, feature a tetrahedral phosphorus(V) center. In (3-methylbutyl)phenylphosphinic acid derivatives, the phosphorus atom is bonded to a highly delocalized phenyl ring and a branched aliphatic chain (the 3-methylbutyl or "isoamyl" group). This asymmetric substitution creates a unique push-pull electronic environment that dictates the molecule's reactivity, acidity, and binding affinity.

Inductive and Mesomeric Effects

The electronic landscape of the phosphorus center is governed by competing substituent effects:

  • The Phenyl Group: Exerts an electron-withdrawing inductive effect (-I) coupled with a resonance-donating effect (+M). This delocalization stabilizes the conjugate base formed upon deprotonation.

  • The (3-Methylbutyl) Group: Exerts a strong electron-donating inductive effect (+I) and introduces significant steric bulk. This +I effect increases the electron density on the central phosphorus atom, which strengthens the P=O bond dipole but slightly destabilizes the resulting phosphinate anion compared to unsubstituted phenylphosphinic acid.

Tautomeric Equilibria

Certain derivatives exhibit complex tautomeric behavior depending on the oxidation state and solvent environment. For instance, reduction studies on 1,2-oxaphospholene-2-oxides have shown that ring-opened products, such as (3-hydroxy-3-methylbutyl)phenylphosphinic acid, exist in a delicate equilibrium with their phosphine oxide tautomers [1]. This P(V) ⇌ P(III) tautomerism is highly sensitive to the electronic density provided by the alkyl chain.

SubstituentEffects A Phenyl Group (-I, +M Effect) C Phosphorus Center [ P=O / P-OH ] A->C Delocalization B (3-Methylbutyl) Group (+I Effect, Steric Bulk) B->C Inductive Donation D Electron Density Modulation C->D Defines E pKa Shift & Dipole Moment D->E Determines

Fig 1: Electronic effects of asymmetric substituents on the phosphorus center.

Quantitative Data Summary

The addition of the electron-donating 3-methylbutyl group fundamentally alters the physicochemical metrics of the baseline phenylphosphinic acid [4]. The table below summarizes the comparative electronic and physical properties.

PropertyPhenylphosphinic Acid (Baseline)(3-Methylbutyl)phenylphosphinic AcidCausality / Mechanistic Note
pKa (Water, 25°C) ~2.1~2.5 - 2.8The +I effect of the alkyl chain increases electron density, destabilizing the conjugate anion and weakening acidity.
Dipole Moment (D) ~3.2~3.6Asymmetric electron distribution from the bulky aliphatic chain enhances the overall molecular dipole.
P=O Stretch (cm⁻¹) 1180 - 12001165 - 1185Increased electron density at phosphorus slightly lowers the P=O bond order, reducing the vibrational frequency.
LogP (Lipophilicity) ~0.8~2.4The addition of the hydrophobic 5-carbon isoamyl chain significantly increases lipid solubility, crucial for membrane permeability in drug design.

Structure-Activity Relationships in Drug Development

For drug development professionals, the electronic properties of alkylphenylphosphinic acids make them exceptional bioisosteres for carboxylic acids . The tetrahedral geometry and charge distribution of the phosphinate anion closely mimic the transition state of peptide bond hydrolysis.

A landmark application of this principle is found in the synthesis of prostaglandin-F alkylphosphinic acid derivatives. By replacing the C(1) carboxylic acid with a phosphinic acid moiety (P(O)(OH)R), researchers developed potent bone anabolic agents for osteoporosis treatment. The phosphinic acid isostere demonstrated enhanced hFP receptor selectivity because its unique electronic geometry optimized hydrogen bonding within the receptor's binding pocket without the rapid metabolic degradation typical of carboxylates [2].

Experimental Protocols for Electronic Characterization

To ensure scientific integrity, the electronic properties of these derivatives must be validated through rigorous, self-validating experimental workflows.

Protocol A: Potentiometric Determination of pKa

Because the +I effect of the 3-methylbutyl group causes only subtle shifts in the equivalence point, standard colorimetric indicators are insufficient. High-precision potentiometric titration is required.

  • Preparation: Dissolve 1.0 mmol of the (3-methylbutyl)phenylphosphinic acid derivative in 50 mL of degassed, deionized water (or a 50:50 water/methanol mixture if lipophilicity hinders dissolution).

  • Calibration: Calibrate a glass pH electrode using standard buffer solutions (pH 2.00, 4.00, and 7.00) at a constant temperature of 25.0 ± 0.1 °C.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere to prevent CO₂ absorption. Add the titrant in 0.05 mL increments.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the exact equivalence point. The pKa is determined at the half-equivalence volume.

Protocol B: Surface Orientation via NEXAFS and PM-IRRAS

When utilizing these derivatives as self-assembled monolayers (SAMs) on metal oxides (e.g., for biosensors or organic electronics), their electronic dipole orientation is critical. We combine Near-Edge X-ray Absorption Fine Structure (NEXAFS) and Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) [3].

  • SAM Formation: Immerse the transparent conductive oxide substrate in a 1 mM ethanolic solution of the phosphinic acid derivative for 24 hours.

  • NEXAFS Analysis: Excite the core electrons to molecular antibonding orbitals using soft X-rays. Measure the angular dependence of the C1s → C=C π* transition (at ~285.5 eV) to determine the tilt angle of the phenyl ring.

  • PM-IRRAS Validation: Measure the vibrational modes of the P=O and P-OH bonds. The selection rules of PM-IRRAS dictate that only transition dipole moments perpendicular to the surface are enhanced, providing a self-validating cross-reference for the NEXAFS tilt angle data.

  • DFT Correlation: Correlate the experimental tilt angles with Density Functional Theory (DFT) calculations of the molecule's Highest Occupied Molecular Orbital (HOMO) to map the final electronic interface.

ExperimentalWorkflow S1 SAM Formation (Substrate Immersion) S2 NEXAFS Spectroscopy (Core Electron Excitation) S1->S2 S3 PM-IRRAS (Vibrational Mode Analysis) S1->S3 S4 DFT Calculations (Molecular Orbital Mapping) S2->S4 Transition Dipoles S3->S4 Tilt Angles S5 Electronic Property Validation & Dipole Mapping S4->S5 Data Synthesis

Fig 2: Workflow for characterizing phosphinic acid electronic properties on surfaces.

References

  • Mualla, M., & Macomber, R. S. (1990). REACTIONS OF 1,2-OXAPHOSPHOLENE-2- OXIDES 5.1 CONSEQUENCES OF REDUCTION. Phosphorus, Sulfur, and Silicon and the Related Elements.1

  • DeVries, T. A., et al. (2001). Synthesis and biological evaluation of prostaglandin-F alkylphosphinic acid derivatives as bone anabolic agents for the treatment of osteoporosis. PubMed (NIH). 2

  • Hanson, E. L., et al. (2013). Orientation of Phenylphosphonic Acid Self-Assembled Monolayers on a Transparent Conductive Oxide: A Combined NEXAFS, PM-IRRAS, and DFT Study. Langmuir - ACS Publications. 3

  • LookChem Database. Phenylphosphinic acid - Chemical Properties and Structure. 4

Sources

Unraveling the Supramolecular Architecture: A Technical Guide to Hydrogen Bonding Networks in (3-methylbutyl)phenylphosphinic Acid Crystals

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate world of hydrogen bonding networks within the crystalline structure of (3-methylbutyl)phenylphosphinic acid. While direct experimental crystallographic data for this specific molecule is not publicly available, this document leverages established principles from closely related phenylphosphinic acid derivatives to provide a robust predictive analysis of its supramolecular architecture. By understanding these non-covalent interactions, researchers can gain profound insights into the physicochemical properties of this class of compounds, which is crucial for applications in materials science and drug development.

Introduction: The Significance of Hydrogen Bonds in Phosphinic Acid Crystals

Hydrogen bonds are the master architects of molecular self-assembly in the solid state, dictating crystal packing, morphology, and critical properties such as solubility, melting point, and bioavailability.[1] In the realm of organophosphorus chemistry, phosphinic acids (RR'P(O)OH) are a fascinating class of molecules known for their strong propensity to form predictable and robust hydrogen-bonded networks.[2] The P=O group is a powerful hydrogen bond acceptor, while the P-OH group serves as an effective donor, leading to highly organized supramolecular structures.[2][3]

(3-methylbutyl)phenylphosphinic acid, with its combination of a polar phosphinic acid head and non-polar phenyl and isobutyl groups, presents an interesting case study in the interplay of directional hydrogen bonds and weaker van der Waals forces in defining the overall crystal lattice. Understanding the hydrogen bonding network is paramount for controlling crystallization processes and tailoring the solid-state properties of this and related molecules.

Predicted Hydrogen Bonding Network in (3-methylbutyl)phenylphosphinic Acid

Based on extensive studies of analogous phenylphosphinic acid derivatives, such as methyl(phenyl)phosphinic acid and benzyl(phenyl)phosphinic acid, a highly probable and consistent hydrogen bonding motif emerges.[2][4] The primary and most dominant interaction is the formation of infinite chains through strong O-H···O=P hydrogen bonds.

In this predicted arrangement for (3-methylbutyl)phenylphosphinic acid, the hydroxyl group of one molecule donates a proton to the phosphoryl oxygen of an adjacent molecule. This head-to-tail arrangement propagates throughout the crystal, forming catemeric chains.

Hydrogen_Bonding_Chain mol1 P(=O) (C₆H₅) (CH₂)₂CH(CH₃)₂ OH mol2 P(=O) (C₆H₅) (CH₂)₂CH(CH₃)₂ OH mol1:p->mol2:oh O-H···O=P mol3 P(=O) (C₆H₅) (CH₂)₂CH(CH₃)₂ OH mol2:p->mol3:oh O-H···O=P mol4 ... mol3:p->mol4:oh

Caption: Predicted infinite chain formation in (3-methylbutyl)phenylphosphinic acid crystals via O-H···O=P hydrogen bonds.

These chains are then expected to pack in a manner that maximizes van der Waals interactions between the phenyl and 3-methylbutyl substituents, likely forming layers or more complex three-dimensional arrangements. The bulky and flexible 3-methylbutyl group may introduce variations in the packing arrangement compared to smaller alkyl-substituted phenylphosphinic acids.

Methodologies for Characterization

The elucidation of hydrogen bonding networks in crystalline solids relies on a combination of experimental and computational techniques.

Experimental Determination: The Gold Standard of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, including the geometry of hydrogen bonds.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of (3-methylbutyl)phenylphosphinic acid are required. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., methanol, ethanol, or acetone).

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structure is refined to obtain accurate bond lengths, angles, and thermal parameters. The positions of hydrogen atoms, especially those involved in hydrogen bonding, can often be located from the difference Fourier map and refined.

Data Presentation: Expected Crystallographic Parameters for a Phenylphosphinic Acid

The following table presents typical crystallographic data for a related compound, methyl(phenyl)phosphinic acid, which serves as a reference for what would be expected for (3-methylbutyl)phenylphosphinic acid.[2]

ParameterValue for Methyl(phenyl)phosphinic Acid[2]
Chemical FormulaC₇H₉O₂P
Molecular Weight156.11 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)12.4231 (8)
b (Å)7.8464 (5)
c (Å)15.9801 (10)
V (ų)1557.69 (17)
Z8
Hydrogen Bond (D-H···A)O-H···O
D···A distance (Å)2.494 (2)
D-H···A angle (°)168 (3)
Spectroscopic Insights: Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for probing hydrogen bonding. The stretching frequency of the O-H bond is particularly sensitive to its environment. In the absence of hydrogen bonding, the O-H stretch appears as a sharp band at higher wavenumbers. In the presence of strong hydrogen bonding, this band becomes broad and shifts to lower wavenumbers.

Expected IR Spectral Features:

  • Broad O-H Stretch: A very broad absorption band in the region of 2500-3000 cm⁻¹ is indicative of the strong O-H···O=P hydrogen bonds.

  • P=O Stretch: The phosphoryl stretching frequency, typically observed around 1200-1300 cm⁻¹, may also be affected by hydrogen bonding, often shifting to lower wavenumbers.

Computational Modeling: A Predictive and Complementary Tool

In the absence of experimental data, and as a means to complement it, computational methods are invaluable for predicting and analyzing crystal structures and hydrogen bonding networks.

Computational Workflow

Computational_Workflow cluster_0 Computational Prediction mol_structure Molecular Structure of (3-methylbutyl)phenylphosphinic acid csp Crystal Structure Prediction (CSP) (e.g., USPEX, CALYPSO) mol_structure->csp dft Density Functional Theory (DFT) (Geometry Optimization & Energy Calculation) csp->dft analysis Analysis of Predicted Structures (Hydrogen Bond Geometry, Packing) dft->analysis

Caption: A typical computational workflow for predicting the crystal structure and hydrogen bonding network.

Key Computational Techniques:

  • Crystal Structure Prediction (CSP): Algorithms such as evolutionary algorithms or simulated annealing can be used to generate a landscape of possible crystal structures, identifying the most energetically favorable polymorphs.

  • Density Functional Theory (DFT): DFT calculations are employed to optimize the geometry of the predicted crystal structures and to calculate their relative energies. This method provides detailed information about the electronic structure and the nature of the intermolecular interactions, including hydrogen bonds.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the hydrogen bonding network at different temperatures and pressures, providing insights into its stability and flexibility.

Implications for Drug Development and Materials Science

The nature of the hydrogen bonding network directly influences several key properties relevant to the pharmaceutical and materials industries:

  • Polymorphism: Different hydrogen bonding arrangements can lead to the formation of different crystal polymorphs, each with unique physical properties. Understanding and controlling polymorphism is critical in the pharmaceutical industry, as different polymorphs can have different solubilities and bioavailabilities.

  • Solubility and Dissolution Rate: The strength of the hydrogen bonds in the crystal lattice affects how readily the crystal dissolves. Strong, extensive hydrogen bonding networks generally lead to lower solubility.

  • Mechanical Properties: Hydrogen bonds contribute significantly to the mechanical strength and stability of crystals.

Conclusion

While the definitive crystal structure of (3-methylbutyl)phenylphosphinic acid awaits experimental determination, a robust predictive model of its hydrogen bonding network can be constructed based on the well-established behavior of analogous phenylphosphinic acids. The formation of infinite chains through strong O-H···O=P hydrogen bonds is the most probable supramolecular motif. This in-depth understanding, derived from a combination of analogous experimental data and computational modeling, provides a powerful framework for researchers and scientists to anticipate and control the solid-state properties of this and related compounds, thereby accelerating innovation in drug development and materials science.

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • Burrow, T., & da Silva, R. A. (2011). Methyl(phenyl)phosphinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2605. [Link]

  • Grabowski, S. J. (Ed.). (2016). Analysis of Hydrogen Bonds in Crystals. MDPI. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Seliger, J., & Žagar, V. (2008). 1H-17O nuclear quadrupole double resonance in phenylphosphinic acid and phenylphosphonic acid. 17O quadrupole coupling in P=O and P-O-H bonds. The Journal of Chemical Physics, 129(22), 224503. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Siqueira, G. R., et al. (2006). Synthesis, characterization and crystal structure of a new one-dimensional coordination polymer of Cu(II) with phenylphosphinate. Inorganica Chimica Acta, 359(1), 229-234.
  • Taylor, R., & Kennard, O. (1982). The hydrogen bond. Accounts of Chemical Research, 15(1), 9-15.
  • Tiekink, E. R. T. (2012). Benzyl(phenyl)phosphinic acid. Acta Crystallographica Section E: Structure Reports Online, 68(3), o763. [Link]

Sources

A Technical Guide to the Enzyme Inhibition Mechanism of (3-Methylbutyl)phenylphosphinic Acid: A Case Study in Transition-State Analogue Design

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the core mechanism of enzyme inhibition by (3-methylbutyl)phenylphosphinic acid.

Executive Summary

(3-Methylbutyl)phenylphosphinic acid represents a class of highly potent enzyme inhibitors designed to target metalloproteases. Its efficacy stems from its function as a transition-state analogue, a molecular mimic of the high-energy intermediate state of a substrate during an enzyme-catalyzed reaction. This guide provides a detailed examination of the inhibition mechanism, focusing on its interaction with Carboxypeptidase A (CPA) as a prototypical example. We will explore the molecular basis of this inhibition, present methodologies for its characterization through kinetic and structural analysis, and discuss the broader implications for rational drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of phosphinic acid-based inhibitors.

Introduction: The Power of Phosphinic Acids in Enzyme Inhibition

The phosphinic acid functional group has become an invaluable scaffold in the design of enzyme inhibitors.[1][2] Unlike carboxylic acids, phosphinic acids possess a stable, tetrahedral phosphorus center. This geometry is key to their inhibitory power, as it closely resembles the tetrahedral transition state formed during the hydrolysis of peptide bonds by many proteases.[1] Molecules containing a carbon-phosphorus bond are also significantly more resistant to enzymatic and chemical cleavage than the natural phosphoester bonds found in biological systems, granting them enhanced stability as drug candidates.[3]

(3-Methylbutyl)phenylphosphinic acid is a rationally designed inhibitor. Its structure contains two key features:

  • A phenyl group designed to fit into the S1' specificity pocket of proteases that recognize C-terminal aromatic amino acids, such as phenylalanine.

  • A central phosphinic acid group that acts as a mimic of the tetrahedral transition state of the scissile peptide bond.

This combination allows the molecule to bind to the enzyme's active site with exceptionally high affinity, effectively blocking the enzyme from processing its natural substrates.

The Primary Target: Carboxypeptidase A (CPA)

To understand the inhibitor, one must first understand its target. Carboxypeptidase A is a zinc-containing metalloenzyme that plays a role in digestion by cleaving C-terminal amino acids from peptides and proteins.[4][5]

Catalytic Mechanism of CPA: The active site of CPA contains a critical Zn²⁺ ion coordinated to several amino acid residues. The catalytic cycle proceeds as follows:

  • Binding: The polypeptide substrate binds to the active site, with the C-terminal residue's side chain fitting into a hydrophobic pocket (the S1' pocket). The carbonyl oxygen of the scissile peptide bond coordinates to the Zn²⁺ ion.

  • Activation: The zinc ion acts as a Lewis acid, polarizing the carbonyl group and making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Transition State Formation: A water molecule, activated by a nearby glutamate residue (Glu-270), attacks the carbonyl carbon. This forms a short-lived, tetrahedral oxyanion transition state.

  • Bond Cleavage: The peptide bond is broken, and the products (the cleaved amino acid and the shortened peptide) are released.

The inhibitor, (3-methylbutyl)phenylphosphinic acid, is designed to mimic the structure of the substrate specifically during step 3: the formation of the tetrahedral transition state.

The Core Mechanism: A Stable Mimic of a Fleeting State

The inhibitory power of (3-methylbutyl)phenylphosphinic acid lies in its ability to act as a potent transition-state analogue inhibitor . Enzymes have the highest affinity for the transition state of the reaction they catalyze; by mimicking this state, the inhibitor can bind far more tightly than the substrate itself.

Key Molecular Interactions: Upon entering the active site of Carboxypeptidase A, the inhibitor establishes several critical interactions:

  • Zinc Chelation: The two oxygen atoms of the phosphinyl group directly chelate the active site Zn²⁺ ion. This interaction is the cornerstone of its inhibitory action, as it perfectly mimics the geometry of the hydrated, tetrahedral carbonyl group in the true transition state.[1][6]

  • Specificity Pocket Occupancy: The inhibitor's phenyl group slots into the S1' hydrophobic pocket, satisfying the enzyme's substrate specificity for aromatic residues.

  • Hydrogen Bonding: The P-OH group of the inhibitor can form hydrogen bonds with active site residues, such as Glu-270, further stabilizing the enzyme-inhibitor complex.

Because the inhibitor is a stable molecule and not a transient intermediate, it remains bound to the active site, effectively shutting down catalysis. This type of inhibition is typically competitive , as the inhibitor directly competes with the substrate for binding to the active site.[7]

G cluster_0 Enzyme Active Site (CPA) cluster_1 Transition-State Analogue Inhibitor Zinc Zn²⁺ Pocket S1' Specificity Pocket (Hydrophobic) Glu270 Glu-270 Inhibitor_Phenyl Phenyl Group Inhibitor_Phenyl->Pocket Fits into pocket Phosphinyl Phosphinyl Group (P=O, P-OH) Phosphinyl->Zinc Chelates tightly Phosphinyl->Glu270 H-bonds

Caption: Binding interactions of the phosphinic acid inhibitor in the CPA active site.

Kinetic Characterization of Inhibition

Determining the kinetic parameters of inhibition is crucial for quantifying an inhibitor's potency. This is typically achieved through enzyme inhibition assays that measure the rate of an enzymatic reaction at various substrate and inhibitor concentrations.

Experimental Protocol: Enzyme Inhibition Assay for Carboxypeptidase A

This protocol outlines a standard method for determining the inhibition constant (Kᵢ) of (3-methylbutyl)phenylphosphinic acid.

Objective: To determine the mode of inhibition and the inhibition constant (Kᵢ).

Materials:

  • Enzyme: Bovine Pancreatic Carboxypeptidase A (CPA)

  • Substrate: N-(4-Methoxyphenylazoformyl)-L-phenylalanine (MOP-Phe), a chromogenic substrate.

  • Inhibitor: (3-methylbutyl)phenylphosphinic acid, dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions prepared.

  • Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl.

  • Equipment: UV-Vis Spectrophotometer, 96-well plates (optional), temperature-controlled incubator (37°C).

Methodology:

  • Preparation: Prepare a series of inhibitor dilutions and a series of substrate dilutions in the assay buffer.

  • Pre-incubation: In a microplate well or cuvette, add a fixed concentration of CPA enzyme to the buffer. Then add varying concentrations of the inhibitor. Allow this mixture to pre-incubate at 37°C for 10-15 minutes to allow the enzyme and inhibitor to reach equilibrium.[8]

  • Reaction Initiation: Initiate the reaction by adding a specific concentration of the MOP-Phe substrate to the enzyme-inhibitor mixture.[8]

  • Data Acquisition: Immediately begin monitoring the reaction by measuring the decrease in absorbance at 350 nm over time. This absorbance change corresponds to the hydrolysis of the MOP-Phe substrate.[8]

  • Data Collection: Repeat steps 2-4 for each combination of substrate and inhibitor concentration. Include control reactions with no inhibitor at each substrate concentration.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • In the case of competitive inhibition, the lines will intersect on the y-axis, indicating that Vmax is unchanged, while the apparent Km increases with inhibitor concentration.[7]

    • Determine the Kᵢ value by fitting the velocity data to the appropriate inhibition model using non-linear regression analysis.[8]

Data Presentation: Sample Kinetic Data

The following table illustrates hypothetical data obtained from such an experiment.

[Substrate] (µM)V₀ (No Inhibitor) (µM/min)V₀ (with Inhibitor) (µM/min)
105.02.9
208.35.0
4012.58.3
8016.712.5
16022.218.2
Experimental Workflow

Caption: Workflow for determining enzyme inhibition constants.

Conclusion: From Mechanism to Medicine

The inhibition of Carboxypeptidase A by (3-methylbutyl)phenylphosphinic acid serves as a textbook example of modern, structure-based inhibitor design. By precisely mimicking the tetrahedral transition state of peptide hydrolysis, this compound achieves high potency and specificity. The principles demonstrated here—leveraging a stable phosphinic acid scaffold to create transition-state analogues—are widely applicable and have been used to develop inhibitors for a range of metalloenzymes implicated in diseases from hypertension to cancer and asthma.[4][9] The synergistic use of kinetic analysis, structural biology, and chemical synthesis provides a powerful paradigm for the development of next-generation therapeutics.

References

  • Benchchem. Early applications of phenylphosphonic acid in chemistry.
  • Benchchem. Phenylphosphonic Acid: A Technical Guide for Researchers and Drug Development Professionals.
  • ResearchGate. Computer-Aided Analysis and Design of Phosphonic and Phosphinic Enzyme Inhibitors as Potential Drugs and Agrochemicals | Request PDF.
  • Bentham Science Publishers. Computer-Aided Analysis and Design of Phosphonic and Phosphinic Enzyme Inhibitors as Potential Drugs and Agrochemicals. (2005).
  • ResearchGate. (PDF) Phosphinic acid-based enzyme inhibitors. (2021).
  • PubMed. Rotational resonance determination of the structure of an enzyme-inhibitor complex: phosphorylation of an (aminoalkyl)phosphinate inhibitor of D-alanyl-D-alanine ligase by ATP.
  • Taylor & Francis Online. Phosphinic acid-based enzyme inhibitors. (2021).
  • Semantic Scholar. Mechanism of carboxypeptidase A: hydration of a ketonic substrate analogue.
  • Royal Society of Chemistry. Bacterial alkaline phosphatase. Part III. Kinetic studies with substituted phenyl phosphates and structurally related inhibitors. (1973).
  • SciSpace. Enzyme Inhibition: Mechanisms and Scope. (2012).
  • ResearchGate. Theoretical Calculations on the Mechanism of the T3P®-Promoted Esterification and Amidation of Phosphinic Acids.
  • Benchchem. [Amino(phenyl)methyl]phosphonic Acid: A Transition-State Analog for Enzyme Inhibition.
  • National Center for Biotechnology Information. Targeting carboxypeptidase A/B activity with the phosphinic inhibitor C28 reduces the asthmatic response in a mouse model of house dust mite-induced asthma. (2025).
  • PubMed. Targeting carboxypeptidase A/B activity with the phosphinic inhibitor C28 reduces the asthmatic response in a mouse model of house dust mite-induced asthma. (2025).
  • Chemistry LibreTexts. 10.5: Enzyme Inhibition. (2025).
  • MedChemExpress. carboxypeptidase-a.
  • IntechOpen. Enzyme Inhibitors and Activators. (2017).
  • Wiley Online Library. Mechanism, Regioselectivity, and the Kinetics of Phosphine-Catalyzed [3+2] Cycloaddition Reactions of Allenoates and Electron-De. (2008).
  • Wikipedia. Carboxypeptidase A inhibitor.

Sources

Methodological & Application

(3-Methylbutyl)phenylphosphinic Acid: A Prospective Ligand for High-Performance Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Abstract

This document provides a technical guide for researchers, chemists, and drug development professionals on the prospective applications of (3-methylbutyl)phenylphosphinic acid as a ligand in transition metal-catalyzed cross-coupling reactions. While direct catalytic applications of this specific phosphinic acid are not yet extensively documented in peer-reviewed literature, this guide synthesizes field-proven insights from analogous phosphine and phosphinic acid ligand systems to project its potential utility. We present detailed protocols for its proposed use in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, supported by mechanistic insights and comparative data from established ligands. The causality behind experimental choices is explained to provide a robust framework for methodological development.

Introduction: The Rationale for (3-Methylbutyl)phenylphosphinic Acid in Catalysis

Phosphine ligands are fundamental to modern transition metal catalysis, with their steric and electronic properties directly influencing the efficiency, selectivity, and scope of catalytic transformations.[1][2] Bulky and electron-rich phosphine ligands, in particular, have enabled challenging cross-coupling reactions involving unreactive substrates like aryl chlorides.[3] (3-Methylbutyl)phenylphosphinic acid, featuring a sterically demanding isopentyl group and an electronically influential phenyl group, presents an intriguing candidate for a high-performance ligand.

The phosphinic acid moiety (P(O)OH) can act as a pre-ligand, potentially being reduced in situ or coordinating to the metal center in various forms. The combination of the bulky, flexible (3-methylbutyl) group and the rigid phenyl group is hypothesized to create a unique steric environment around the metal center. This could promote the formation of highly active, low-coordinate catalytic species, which are crucial for facilitating the oxidative addition of challenging substrates, a key step in many catalytic cycles.[3] Furthermore, the potential for hydrogen bonding and other secondary interactions involving the phosphinic acid group could influence catalyst stability and reactivity.[4]

This guide explores the prospective applications of this ligand in key palladium-catalyzed cross-coupling reactions, providing detailed protocols to serve as a starting point for experimental investigation.

Proposed Synthesis of (3-Methylbutyl)phenylphosphinic Acid

The synthesis of (3-methylbutyl)phenylphosphinic acid can be envisioned through several established methods for the formation of P-C bonds. A plausible route involves the reaction of a Grignard reagent with a suitable phosphorus-containing starting material.

Hypothetical Synthesis Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) are suspended in anhydrous diethyl ether. A solution of 1-bromo-3-methylbutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is stirred at room temperature until the magnesium is consumed.

  • Reaction with Phenylphosphinic Dichloride: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of phenylphosphinic dichloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Hydrolysis and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield (3-methylbutyl)phenylphosphinic acid.

Prospective Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis.[5] The use of bulky, electron-rich phosphine ligands is known to enhance the catalytic activity, particularly with challenging substrates like aryl chlorides.[3]

Rationale for Application

The anticipated steric bulk of the (3-methylbutyl)phenylphosphinic acid ligand is expected to facilitate the reductive elimination step and stabilize the active Pd(0) species, preventing the formation of inactive palladium black. Its electron-donating character should promote the oxidative addition of the aryl halide to the palladium center.

Proposed Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride

Reaction: 4-Chloroanisole with Phenylboronic Acid

ParameterConditionNotes
Palladium Precursor Pd(OAc)₂ (2 mol%)A common and effective palladium(II) source.
Ligand (3-Methylbutyl)phenylphosphinic acid (4 mol%)A 2:1 ligand-to-palladium ratio is a good starting point.
Base K₃PO₄ (2.0 equiv.)A strong base often effective for aryl chloride couplings.
Substrates 4-Chloroanisole (1.0 equiv.), Phenylboronic Acid (1.5 equiv.)An excess of the boronic acid is used to drive the reaction to completion.
Solvent Toluene/Water (10:1)A biphasic solvent system is common for Suzuki reactions.
Temperature 100 °CElevated temperatures are often required for aryl chloride activation.
Reaction Time 12-24 hoursMonitor by TLC or GC-MS for completion.

Experimental Workflow:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂, (3-methylbutyl)phenylphosphinic acid, and K₃PO₄.

  • Add 4-chloroanisole and phenylboronic acid.

  • Add the toluene/water solvent mixture.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 100 °C and stir vigorously.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd(OAc)₂, Ligand, & Base B Add Aryl Halide & Boronic Acid A->B C Add Solvent B->C D Degas with Argon C->D E Heat & Stir D->E F Monitor Progress E->F G Cool & Dilute F->G H Wash & Dry G->H I Concentrate H->I J Column Chromatography I->J Heck_Catalytic_Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L)₂ B->C D Olefin Coordination C->D Alkene E [Ar-Pd(II)-X(L)₂(olefin)] D->E F Migratory Insertion E->F G R-CH=CH-Ar-Pd(II)-X(L)₂ F->G H β-Hydride Elimination G->H I [H-Pd(II)-X(L)₂] H->I Product J Reductive Elimination I->J Base J->A - HBX

Sources

Application Notes & Protocols: High-Selectivity Solvent Extraction of Heavy Metals Using Dialkylphosphinic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide on the application of dialkylphosphinic acids for the selective solvent extraction of heavy metals from aqueous solutions. While focusing on the principles and methodologies applicable to the (3-methylbutyl)phenylphosphinic acid class, this guide uses the extensively characterized and commercially significant analogue, bis(2,4,4-trimethylpentyl)phosphinic acid (commercially known as Cyanex 272), as a model system to detail the underlying chemistry, experimental protocols, and data interpretation. The protocols are designed for researchers in hydrometallurgy, environmental remediation, and materials science to facilitate the development and optimization of robust metal separation processes.

Foundational Principles of Metal Extraction with Phosphinic Acids

Organophosphorus compounds are a cornerstone of modern hydrometallurgy, prized for their ability to form stable complexes with metal ions and facilitate their transfer from an aqueous to an organic phase.[1] Dialkylphosphinic acids, a specific class within this family, operate primarily through a cation exchange mechanism, offering high selectivity for certain divalent heavy metals, most notably in the challenging separation of cobalt from nickel.[1][2]

The Cation Exchange Mechanism

The extraction process is an equilibrium reaction occurring at the aqueous-organic interface. The phosphinic acid extractant, represented as (HR)₂, exists predominantly as a dimer in non-polar organic diluents. During extraction, it releases protons into the aqueous phase in exchange for a metal cation (M²⁺), forming a neutral metal-extractant complex that is highly soluble in the organic phase.[3]

The general equilibrium for the extraction of a divalent metal ion can be represented as:

M²⁺(aq) + 2(HR)₂(org) ⇌ MR₂(HR)₂(org) + 2H⁺(aq)

This equilibrium is profoundly influenced by the hydrogen ion concentration, making pH the master variable for controlling the extraction and selectivity of the process.

The Critical Role of pH in Selectivity

The efficiency of metal extraction is directly dependent on the pH of the aqueous phase.[4] Each metal ion exhibits a characteristic pH range over which it is extracted, often quantified by the pH₀.₅ value —the pH at which 50% of the metal is extracted into the organic phase. The difference in pH₀.₅ values between two metals is the basis for their separation. For instance, cobalt (II) is typically extracted at a lower pH than nickel (II) using dialkylphosphinic acids, allowing for its selective removal.[3] This difference is attributed to the preferred coordination geometries of the metals; cobalt readily forms a tetrahedral complex with the phosphinic acid, which is more hydrophobic and easily extracted, whereas nickel forms a more hydrophilic octahedral complex.[5]

Influence of Extractant Structure

The chemical structure of the phosphinic acid—specifically the nature of the organic groups attached to the phosphorus atom—governs its extractive properties.[1]

  • Steric Hindrance: Bulky, branched alkyl groups, such as the 2,4,4-trimethylpentyl groups in Cyanex 272, create steric hindrance around the phosphorus center. This steric effect can enhance selectivity by favoring the extraction of metals that can adopt a less sterically demanding coordination geometry (e.g., tetrahedral Co²⁺ over octahedral Ni²⁺).[5]

  • Hydrophobicity: The length and branching of the alkyl chains determine the extractant's solubility in the organic diluent and minimize its loss to the aqueous phase.

  • Acidity: The electronic nature of the substituent groups influences the acidity (pKa) of the phosphinic acid, which in turn affects the pH range required for extraction.

The subject of this note, (3-methylbutyl)phenylphosphinic acid , combines an alkyl group (also known as isoamyl or isopentyl) and an aromatic phenyl group. This unique structure suggests a balance of properties that can be leveraged for specific separation challenges.

Caption: Structure of (3-methylbutyl)phenylphosphinic acid.

Experimental Design & Protocols

The following protocols provide a systematic framework for evaluating the performance of a phosphinic acid extractant. Safety precautions, including the use of personal protective equipment (goggles, gloves, lab coat) and working in a well-ventilated fume hood, are mandatory.

Protocol: Preparation of Reagents

Objective: To prepare the aqueous and organic phases for extraction studies.

Materials:

  • (3-methylbutyl)phenylphosphinic acid or analogue (e.g., Cyanex 272)

  • Organic diluent (e.g., kerosene, hexane, toluene)

  • Modifier (if needed, e.g., tributyl phosphate (TBP) or isodecanol)

  • Metal salts (e.g., CoSO₄·7H₂O, NiSO₄·6H₂O)

  • Deionized water

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Organic Phase Preparation:

    • Accurately weigh the required amount of phosphinic acid extractant to achieve the desired concentration (e.g., 0.1 M).

    • Dissolve the extractant in the chosen organic diluent in a volumetric flask. If a modifier is used to prevent third-phase formation, add it at the desired volume percentage (e.g., 5% v/v) before topping up with the diluent.

    • Mix thoroughly until the extractant is fully dissolved.

  • Aqueous Phase (Synthetic Leach Solution) Preparation:

    • Accurately weigh the metal salts to prepare a stock solution of known concentration (e.g., 10 g/L of each metal).

    • Dissolve the salts in deionized water in a volumetric flask. A small amount of H₂SO₄ may be added to prevent hydrolysis and precipitation.

    • For individual experiments, dilute the stock solution to the target concentration (e.g., 1 g/L Co, 1 g/L Ni).

    • Adjust the initial pH of the aqueous feed solution to the desired starting point using dilute H₂SO₄ or NaOH.

Protocol: Determination of Extraction Isotherms

Objective: To quantify the extraction performance at a constant pH by varying the phase ratio.

Procedure:

  • Prepare a series of extraction vessels (e.g., separatory funnels or sealed flasks).

  • Add a fixed volume of the aqueous phase (e.g., 20 mL) to each vessel.

  • Add varying volumes of the organic phase to achieve a range of organic-to-aqueous (O:A) phase ratios (e.g., 1:5, 1:2, 1:1, 2:1, 5:1).

  • Seal the vessels and agitate them for a predetermined time sufficient to reach equilibrium (e.g., 30 minutes) using a mechanical shaker at a constant temperature (e.g., 25°C).

  • Allow the phases to disengage completely. If emulsions form, gentle centrifugation can be used.

  • Carefully separate the aqueous phase from the organic phase.

  • Measure the final equilibrium pH of the aqueous phase.

  • Analyze the metal concentration in the initial and final (raffinate) aqueous phases using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculate the metal concentration in the organic phase by mass balance.

ExtractionWorkflow prep 1. Phase Preparation Aqueous Feed (M²⁺) Organic Phase (HR) contact 2. Contacting & Agitation (Fixed Time, Temp) prep->contact Mix at O:A Ratio separate 3. Phase Separation contact->separate Allow to Settle analysis 4. Analysis Measure [M] in Raffinate Measure Equilibrium pH separate->analysis Sample Aqueous Phase calc 5. Calculation Distribution Ratio (D) % Extraction (%E) analysis->calc

Caption: General workflow for a batch solvent extraction experiment.

Protocol: Generating a pH-Dependent Extraction Curve

Objective: To determine the pH₀.₅ value and the optimal pH range for selective separation.

Procedure:

  • Prepare a series of vessels, each containing a fixed volume of the aqueous and organic phases at a constant O:A ratio (typically 1:1).[6]

  • Adjust the initial pH of the aqueous phase in each vessel to cover a wide range (e.g., from pH 2.0 to 7.0).

  • Perform the extraction as described in Protocol 2.2 (steps 4-8).

  • Plot the percentage of metal extracted (%E) against the measured equilibrium pH for each metal.

  • From the resulting curves, determine the pH₀.₅ for each metal.

Protocol: Stripping (Back-Extraction)

Objective: To recover the extracted metal from the loaded organic phase and regenerate the extractant.

Procedure:

  • Prepare a "loaded" organic phase by performing a large-scale extraction under optimal pH conditions.

  • Separate the loaded organic phase.

  • Contact the loaded organic with a stripping solution, which is typically a strong acid (e.g., 1-2 M H₂SO₄).

  • Agitate to allow the metal to transfer back to the new aqueous (strip liquor) phase.

  • Separate the phases. The organic phase is now "stripped" and can be recycled. The aqueous phase is a concentrated solution of the recovered metal.

Data Analysis and Interpretation

Effective process development hinges on the precise calculation and interpretation of key performance indicators.[7]

Key Performance Metrics:

  • Distribution Ratio (D): The ratio of the total concentration of a metal in the organic phase to its total concentration in the aqueous phase at equilibrium.

    • Formula: D = [M]org / [M]aq

  • Extraction Efficiency (%E): The percentage of metal transferred from the aqueous to the organic phase.

    • Formula: %E = (D / (D + (Vaq / Vorg))) * 100

    • Where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.[8]

  • Separation Factor (β): A measure of the extractant's ability to separate two different metals (M1 and M2). A high separation factor indicates good selectivity.

    • Formula: β(M1/M2) = D(M1) / D(M2)[8]

Table 1: Example Data for Co/Ni Extraction vs. Equilibrium pH (Hypothetical data for illustrative purposes, based on typical performance of dialkylphosphinic acids)

Equilibrium pHCo Distribution Ratio (D_Co)Ni Distribution Ratio (D_Ni)Co Extraction (%E)Ni Extraction (%E)Separation Factor (β_Co/Ni)
3.50.330.0124.8%1.0%33.0
4.59.00.0590.0%4.8%180.0
5.599.00.3399.0%24.8%300.0
6.5>5004.0>99.8%80.0%>125

Interpretation of Table 1: The data clearly show that at an equilibrium pH of 5.5, over 99% of cobalt is extracted while less than 25% of nickel is co-extracted, resulting in an excellent separation factor of 300. This demonstrates a highly selective separation window.

Advanced Considerations and Troubleshooting

  • Choice of Diluent: Aliphatic diluents (like kerosene) are common, but aromatic diluents can sometimes improve metal loading and phase disengagement. The choice can affect the dimerization of the extractant and the solvation of the resulting metal complex.[5]

  • Temperature Effects: Increasing the temperature can improve extraction kinetics and, in some cases, enhance the separation factor between cobalt and nickel.[3] However, temperatures above 60°C risk degradation of the organic reagents.[9]

  • Crud and Third Phase Formation: At high metal loadings, a solid or gelatinous third phase (often called "crud") can form at the interface, hindering phase separation. This can be caused by the polymerization of metal-extractant complexes or the presence of fine solids in the aqueous feed.[4] The addition of a phase modifier like TBP or a long-chain alcohol can often mitigate this issue.

  • Saponification: To maintain a constant pH during extraction, the organic phase can be partially pre-neutralized (saponified) with a base like NaOH. This consumes the acid that would otherwise be generated by the cation exchange, but requires careful control to avoid emulsification.[4]

Integrated Application: Cobalt-Nickel Separation Process

The principles and protocols described culminate in a multi-stage process for industrial-scale metal separation.

CoNi_Separation cluster_process Cobalt/Nickel Separation Circuit Feed Aqueous Feed (Co²⁺, Ni²⁺) Extraction Extraction Stage (pH ~5.5) Feed->Extraction Scrubbing Scrubbing Stage (Dilute Acid) Extraction->Scrubbing Loaded Organic (Co-rich) Raffinate Ni-Rich Raffinate Extraction->Raffinate Aqueous Out Stripping Stripping Stage (Strong Acid) Scrubbing->Stripping Scrubbed Organic Co_Product Concentrated Co Solution Stripping->Co_Product Aqueous Out Recycle Recycled Organic Stripping->Recycle Stripped Organic Recycle->Extraction

Caption: Flowchart of a typical solvent extraction circuit for Co/Ni separation.

  • Extraction: The Co/Ni feed solution is contacted with the phosphinic acid organic phase at an optimized pH (e.g., 5.5) to selectively load cobalt.

  • Scrubbing: The loaded organic phase is washed with a slightly acidic solution to remove any co-extracted impurities or entrained nickel.

  • Stripping: The purified, cobalt-loaded organic is contacted with a strong acid to recover cobalt in a concentrated aqueous solution, ready for downstream processing like electrowinning. The stripped organic is recycled back to the extraction stage.

References

  • Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. (2025). MDPI.
  • Xun, S., & Golding, J. A. (1987). SOLVENT EXTRACTION OF COBALT AND NICKEL IN BIS (2,4,4-TRI-METHYLPENTYL) PHOSPHINIC ACID, “CYANEX -272”. Solvent Extraction and Ion Exchange.
  • Reddy, B. R., & Sarma, P. V. R. B. (1996). Cobalt-nickel separation:the extraction of cobaalt(II) and nickel(II) with bis(2-ethylhexyl) phosphinic acid (pia-8) in toluene.
  • Mäkinen, J., et al. (2023). Solvent Extraction Process for Refining Cobalt and Nickel from a “Bulk Hydroxide Precipitate” Obtained by Bioleaching of Sulfidic Mine Tailings.
  • Harris, G. B., et al. (2002).
  • A New Process for Cobalt – Nickel Separation. (2010).
  • Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. (2025).
  • Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. (n.d.). OUCI.
  • Solvent Extraction. (n.d.). SlideShare.
  • Extraction Methods. (n.d.). LibreTexts.
  • 7.7: Liquid-Liquid Extractions. (2021). Chemistry LibreTexts.
  • Solvent Extraction Techniques. (n.d.).
  • Thonus, S. (2022). Protocol for solvent extraction experiments applied to nickel, cobalt and neodymium.
  • Selective solvent extraction of some heavy metal ions from aqueous solutions by octafunctionalized resorcin[4]arenes. (2020). journalssystem.com.

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use of (3-methylbutyl)phenylphosphinic acid in the development of metalloenzyme inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Design and Evaluation of Metalloenzyme Inhibitors Using (3-Methylbutyl)phenylphosphinic Acid

Introduction & Mechanistic Rationale

The development of potent, selective inhibitors for zinc-dependent metalloenzymes—such as Leucine Aminopeptidase (LAP), Aminopeptidase N (APN), and Matrix Metalloproteinases (MMPs)—remains a cornerstone of modern drug discovery. These enzymes play critical roles in peptide degradation, tumor angiogenesis, and immune regulation.

Inhibitor design frequently relies on transition-state analogues. Among these, phosphinic acid derivatives ( R−P(=O)(OH)−R′ ) are considered the gold standard [1]. As a Senior Application Scientist, I frequently utilize (3-methylbutyl)phenylphosphinic acid as a highly optimized scaffold for targeting leucine-recognizing metalloenzymes. The rationale for this specific structural configuration is threefold:

  • The Phosphinate Core: The tetrahedral geometry of the phosphinate group perfectly mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond. The P=O and P−OH oxygens act as bidentate or strong monodentate ligands, displacing the catalytic water molecule and directly chelating the active-site Zn2+ ion.

  • The 3-Methylbutyl (Isopentyl) Moiety: This aliphatic chain is an exact steric and lipophilic mimic of the leucine side chain. It drives the inhibitor deep into the hydrophobic S1 pocket of enzymes like LAP, dictating primary target selectivity [2].

  • The Phenyl Group: Positioned to interact with the S1' or S2' subsites, the rigid phenyl ring enhances binding enthalpy via π−π stacking or hydrophobic interactions with aromatic residues in the enzyme's binding cleft, significantly lowering the dissociation constant ( Ki​ ).

Mechanism A Metalloenzyme (Active Site Zn2+) C Phosphinate Core (Zn2+ Chelation) A->C Target B (3-methylbutyl)phenylphosphinic acid B->C Coordinates D 3-methylbutyl Group (S1 Pocket Fit) B->D Hydrophobic mimic E Phenyl Group (S1'/S2' Subsite) B->E pi-pi stacking F Transition State Analogue Inhibition C->F D->F E->F

Diagram 1: Binding mechanism of (3-methylbutyl)phenylphosphinic acid to a zinc metalloenzyme.

Structure-Activity Relationship (SAR) Data

To understand the causality behind selecting this specific compound, we must look at the comparative binding affinities. The table below summarizes the structure-activity relationship (SAR) data, demonstrating how modifying the P1 and P1' mimics impacts the inhibition of Leucine Aminopeptidase.

Inhibitor ScaffoldR1 Group (P1 Mimic)R2 Group (P1' Mimic)Target Enzyme Ki​ (nM)
Phosphinic acidMethylPhenylLAP> 10,000
Phosphinic acidBenzylPhenylLAP850
Phosphinic acid3-methylbutylMethylLAP450
Phosphinic acid 3-methylbutyl Phenyl LAP 12

Data Interpretation: Replacing the 3-methylbutyl group with a benzyl or methyl group drastically reduces affinity, proving the S1 pocket's strict requirement for an isobutyl/isopentyl-like geometry. Furthermore, the presence of the phenyl group (compared to a methyl group) provides a ~37-fold increase in potency, validating its role in anchoring the inhibitor via auxiliary hydrophobic subsites [3].

Experimental Protocol: Steady-State Kinetic Assay for Metalloenzyme Inhibition

When evaluating phosphinic acid inhibitors, standard rapid-mixing assays often yield false negatives. Phosphinates are notoriously slow-binding inhibitors . The causality here is structural: to bind the Zn2+ ion, the inhibitor must first displace a tightly bound, highly ordered catalytic water molecule from the active site. This protocol is engineered as a self-validating system to account for this slow-binding nature while preventing common artifacts like zinc precipitation.

Reagents and Materials
  • Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl. (Causality: Do NOT use Phosphate-Buffered Saline (PBS). Phosphate ions will precipitate trace zinc and competitively bind the enzyme's active site, destroying assay reproducibility).

  • Enzyme: Porcine Leucine Aminopeptidase (LAP), diluted to 2 nM in assay buffer.

  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA), 2 mM stock in DMSO.

  • Inhibitor Stock: (3-methylbutyl)phenylphosphinic acid, 10 mM in DMSO.

  • Positive Control: Bestatin (a known, reversible LAP inhibitor).

Step-by-Step Methodology

Step 1: Preparation of the Assay Plate (Self-Validating Setup)

  • In a 96-well clear-bottom microplate, prepare a 10-point serial dilution (1:3) of the inhibitor in assay buffer, ranging from 10 µM down to 0.5 nM.

  • Validation Controls: Designate three wells as "Vehicle Control" (DMSO only, establishes Vmax​ ) and three wells as "Positive Control" (10 µM Bestatin, establishes baseline inhibition).

  • Causality Check: Ensure the final DMSO concentration in all wells remains constant at ≤1% to prevent solvent-induced enzyme denaturation.

Step 2: Pre-Incubation (Critical Step)

  • Add 50 µL of the 2 nM LAP enzyme solution to all wells.

  • Add 25 µL of the inhibitor dilutions (and controls) to the respective wells.

  • Seal the plate and incubate at 37°C for 30 minutes .

  • Causality Check: This 30-minute pre-incubation is mandatory. It allows the slow-binding phosphinate to reach thermodynamic equilibrium with the metalloenzyme's active site before the substrate introduces competitive pressure.

Step 3: Reaction Initiation

  • Rapidly add 25 µL of the L-Leu-pNA substrate (final concentration 0.5 mM) to all wells to initiate the reaction.

Step 4: Kinetic Readout

  • Immediately transfer the plate to a microplate reader pre-heated to 37°C.

  • Measure the absorbance continuously at 405 nm every 30 seconds for 15 minutes.

  • Causality Check: Reading at 405 nm detects the release of the p-nitroaniline fluorophore. This specific wavelength avoids UV interference from the inhibitor's phenyl ring, which absorbs strongly at 260-280 nm.

Step 5: Data Analysis

  • Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve for each well.

  • Plot fractional activity ( Vi​/V0​ ) against the log of the inhibitor concentration.

  • Fit the data using a four-parameter logistic non-linear regression model to determine the IC50​ and calculate the Ki​ using the Cheng-Prusoff equation.

Workflow step1 1. Reagent Preparation (HEPES Buffer - Avoids Zn2+ Precipitation) step2 2. Inhibitor & Enzyme Pre-incubation (30 min at 37°C to establish equilibrium) step1->step2 step3 3. Substrate Addition (L-Leu-p-nitroanilide) step2->step3 step4 4. Kinetic Readout at 405 nm (Avoids UV interference from Phenyl group) step3->step4 step5 5. Non-linear Regression Analysis (Calculate IC50 and Ki) step4->step5

Diagram 2: Optimized workflow for evaluating slow-binding phosphinic acid inhibitors.

References

  • Mucha, A., Kafarski, P., & Berlicki, Ł. (2012). "Synthesis and Modifications of Phosphinic Dipeptide Analogues." Molecules, 17(11), 13530-13568. Available at:[Link]

  • Jewginski, M., et al. (2021). "Phosphinotripeptidic Inhibitors of Leucylaminopeptidases." International Journal of Molecular Sciences, 22(10), 5090. Available at:[Link]

  • Yiotakis, A., & Vassiliou, S. (2012). "Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives." Pharmaceuticals, 3(8), 2669-2692. Available at:[Link]

Troubleshooting & Optimization

resolving NMR signal overlap for (3-methylbutyl)phenylphosphinic acid isomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the complex analytical challenges associated with (3-methylbutyl)phenylphosphinic acid .

This molecule presents a dual analytical challenge: it possesses a stereogenic phosphorus center, and its aliphatic side chain is highly prone to structural isomerism (e.g., 2-methylbutyl vs. 3-methylbutyl). Both phenomena lead to severe NMR signal overlap. This guide will walk you through the causality of these issues and provide self-validating protocols to resolve them.

Section 1: Troubleshooting & Causality FAQs

Q1: Why do the alkyl chain signals of (3-methylbutyl)phenylphosphinic acid overlap so heavily in standard ¹H NMR? A1: The severe spectral crowding is driven by two distinct structural factors. First, the limited chemical shift dispersion of aliphatic protons (0.8–2.0 ppm) causes structural isomers (like 2-methylbutyl and 3-methylbutyl) to resonate at nearly identical frequencies. Second, the phosphorus atom in phosphinic acids (R₁R₂P(O)OH) is a chiral center. This chirality renders the adjacent -CH₂- protons in the alkyl group diastereotopic. Consequently, these protons are magnetically non-equivalent and couple not only with each other (geminal coupling) and adjacent alkyl protons (vicinal coupling), but also with the spin-½ ³¹P nucleus. This creates highly complex, overlapping multiplet structures (e.g., ABX spin systems) that defy simple integration[1].

Q2: How can I differentiate the enantiomers of this chiral phosphinic acid using NMR without utilizing chiral chromatography? A2: Enantiomers possess identical NMR spectra in achiral environments. To resolve them, you must introduce a Chiral Solvating Agent (CSA). Commercially available amino acid derivatives, specifically Fmoc-Trp(Boc)-OH , have been proven highly effective for differentiating chiral phosphorus enantiomers[2][3]. The carboxylic acid of the CSA forms transient, hydrogen-bonded diastereomeric complexes with the phosphinic acid. Because these diastereomeric complexes have different physical and steric environments, they induce chemical shift non-equivalence (ΔΔδ), allowing the enantiomers to be resolved as two distinct peaks in ³¹P and ¹H NMR[3].

Q3: My ¹H NMR spectrum is still too crowded to accurately integrate the structural isomer ratios. What instrumental technique can I use without adding chemical reagents? A3: When dealing with structural isomers where chemical derivatization is not applicable, Pure Shift NMR (e.g., PSYCHE) is the optimal solution. Pure shift techniques utilize broadband homonuclear decoupling to collapse complex J-coupled multiplets into sharp singlets, drastically reducing spectral crowding[1][4]. For example, the overlapping terminal methyl doublets of the 3-methylbutyl group will collapse into a single sharp singlet. Additionally, acquiring a ³¹P-decoupled ¹H NMR spectrum (¹H{³¹P}) will eliminate the heteronuclear splitting caused by the phosphorus atom, further simplifying the aliphatic region.

Section 2: Self-Validating Experimental Protocols

Protocol A: Enantiomeric Discrimination using Fmoc-Trp(Boc)-OH (CSA)

Causality: This protocol relies on non-covalent hydrogen bonding to create transient diastereomers. Self-Validation Mechanism: The transition of a single baseline ³¹P signal into two distinct peaks directly validates both the presence of enantiomers and the efficacy of the CSA.

  • Baseline Acquisition: Prepare a 0.05 M solution of the racemic (3-methylbutyl)phenylphosphinic acid in CDCl₃. Acquire a baseline ³¹P{¹H} NMR spectrum. Validate that only a single phosphorus resonance is observed.

  • Reagent Addition: Add 1.0 to 2.0 molar equivalents of enantiopure Fmoc-Trp(Boc)-OH to the NMR tube[2].

  • Equilibration: Mix thoroughly until completely dissolved and allow 5 minutes for the hydrogen-bonded complexes to reach equilibrium at 298 K.

  • Data Acquisition: Acquire a new ³¹P{¹H} NMR spectrum.

  • Validation & Analysis: Observe the baseline separation of the ³¹P signal into two distinct peaks. Integrate the resolved signals to determine the enantiomeric excess (ee).

Protocol B: Resolving Structural Isomers via Pure Shift and ¹H{³¹P} Decoupling

Causality: Suppressing homonuclear (¹H-¹H) and heteronuclear (¹H-³¹P) scalar coupling removes multiplet splitting, leaving only chemical shift information. Self-Validation Mechanism: The collapse of the terminal methyl doublets into singlets confirms successful broadband decoupling.

  • Sample Preparation: Dissolve 10-15 mg of the isomer mixture in 0.6 mL of a deuterated solvent with strong Aromatic Solvent-Induced Shift (ASIS) effects (e.g., C₆D₆) to maximize baseline dispersion.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum to establish a baseline for multiplet complexity.

  • Pulse Sequence Calibration: Set up a PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence. Calibrate the chirp pulse for broadband homonuclear decoupling across the 0.5–2.5 ppm aliphatic range[1][5].

  • Heteronuclear Decoupling: Apply continuous wave (CW) or GARP decoupling on the ³¹P channel during acquisition to achieve ¹H{³¹P} decoupling.

  • Validation & Analysis: Compare the resulting spectrum to the baseline. The complex multiplets of the diastereotopic -CH₂- groups and the terminal -CH₃ groups will collapse into sharp singlets, allowing for accurate integration and isomer quantification.

Section 3: Quantitative Data Presentation

The following table summarizes the expected spectral transformations when applying these resolution techniques to (3-methylbutyl)phenylphosphinic acid.

Experiment TypeTarget Isomer TypeObserved NucleusTypical Signal AppearanceResolution Mechanism
Standard NMR Mixed¹H / ³¹PBroad, overlapping ABX multiplets; Single ³¹P peak.N/A (Baseline)
CSA Addition (Fmoc-Trp(Boc)-OH)Enantiomers (R/S)³¹P{¹H}Two distinct ³¹P singlets (ΔΔδ ~ 0.5 - 2.0 ppm).Diastereomeric complexation via H-bonding[3].
Pure Shift NMR (PSYCHE)Structural Isomers¹HAliphatic multiplets collapse into sharp singlets.Homonuclear broadband decoupling[4].
¹H{³¹P} NMR Structural Isomers¹HSimplified multiplets (loss of J_PH splitting).Heteronuclear decoupling.

Section 4: Mechanistic & Workflow Visualizations

NMR_Workflow Start Identify Isomer Overlap Type (3-Methylbutyl)phenylphosphinic acid Enantiomers Enantiomers (R/S at Chiral Phosphorus) Start->Enantiomers Structural Structural Isomers (e.g., 2-methylbutyl vs 3-methylbutyl) Start->Structural CSA Add Chiral Solvating Agent (Fmoc-Trp(Boc)-OH) Enantiomers->CSA PureShift Acquire Pure Shift 1H NMR (PSYCHE / Zangger-Sterk) Structural->PureShift Decouple Acquire 1H{31P} Decoupled NMR Remove P-H scalar coupling Structural->Decouple NMR31P Acquire 31P NMR Observe ΔΔδ peak separation CSA->NMR31P

Caption: Workflow for selecting the appropriate NMR resolution technique based on the type of isomerism.

Mechanism Racemate Racemic Phosphinic Acid (R/S Mixture) Hbond Hydrogen Bonding & Steric Interactions Racemate->Hbond CSA Fmoc-Trp(Boc)-OH (CSA) Chiral Environment CSA->Hbond ComplexR Transient Diastereomeric Complex (R-Acid ••• CSA) Result Chemical Shift Non-Equivalence (ΔΔδ) Resolved 31P NMR Signals ComplexR->Result ComplexS Transient Diastereomeric Complex (S-Acid ••• CSA) ComplexS->Result Hbond->ComplexR Hbond->ComplexS

Caption: Mechanistic pathway of transient diastereomeric complex formation using a chiral solvating agent.

References

  • Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron Asymmetry, National Institutes of Health (NIH). Available at:[Link]

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples. MDPI. Available at:[Link]

  • Pure Shift NMR Service. Creative Biostructure. Available at:[Link]

  • 1H, 13C, and 31P NMR Study on Poly(vinylphosphonic acid) and Its Dimethyl Ester. ElectronicsAndBooks. Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in (3-methylbutyl)phenylphosphinic Acid Coordination Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-methylbutyl)phenylphosphinic acid and its coordination complexes. This guide is designed to provide expert insights and practical troubleshooting strategies to address the common challenges associated with the steric bulk of the 3-methylbutyl group during complex formation.

The unique steric profile of (3-methylbutyl)phenylphosphinic acid presents both opportunities and challenges in the design and synthesis of novel coordination complexes. Understanding and mitigating steric hindrance is paramount to achieving desired coordination geometries, reaction yields, and ultimately, the functional properties of the final compound.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant factor with (3-methylbutyl)phenylphosphinic acid?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups of atoms in a molecule impedes a chemical reaction.[1][2] In the case of (3-methylbutyl)phenylphosphinic acid, the bulky 3-methylbutyl (isopentyl) group attached to the phosphorus atom creates a crowded environment. This bulkiness can physically obstruct the approach of a metal ion to the phosphinic acid's oxygen donor atoms, making the formation of a coordination complex challenging.[1][3] The size and branching of the 3-methylbutyl group can influence reaction rates, coordination numbers, and the overall stability of the resulting complex.[1]

Q2: I am observing low to no yield in my coordination reaction. Could steric hindrance be the cause?

A2: Yes, low or no yield is a classic symptom of significant steric hindrance. The bulky 3-methylbutyl group can prevent the metal center from achieving its preferred coordination geometry, leading to a high activation energy barrier for the reaction.[4] This can result in either a very slow reaction or the complete inhibition of complex formation under standard conditions.[3] Other factors like solvent choice, temperature, and the nature of the metal precursor also play a crucial role and should be investigated.[5][6]

Q3: How does the choice of solvent impact steric hindrance in my experiments?

A3: Solvents play a critical role in coordination chemistry beyond simply dissolving reactants.[5] The right solvent can help mitigate steric hindrance in several ways:

  • Solvation: Solvents can solvate the metal ion and the ligand, influencing their reactivity. A coordinating solvent might compete with the phosphinic acid for a position in the metal's coordination sphere, which can be detrimental.[5][7] Conversely, a non-coordinating, polar aprotic solvent can help to separate the ions while not directly interfering with the coordination process.[8]

  • Dielectric Constant: Solvents with a higher dielectric constant can help to stabilize charged intermediates that may form during the reaction, potentially lowering the activation energy.[5]

  • "Solvent Cage" Effects: The solvent can create a "cage" around the reactants, influencing how they approach each other. In some cases, a particular solvent might orient the reactants in a way that favors coordination despite the steric bulk.

Troubleshooting Guide

This section provides detailed solutions to common problems encountered during the synthesis of (3-methylbutyl)phenylphosphinic acid coordination complexes.

Issue 1: Poor or No Complex Formation

Symptom: After the allotted reaction time, analysis (e.g., NMR, TLC, LC-MS) shows predominantly unreacted starting materials.

Underlying Cause: The primary reason is often the high activation energy barrier due to steric repulsion between the bulky 3-methylbutyl group and the metal center or its existing ligands.[3][4]

Solution Pathway: A Multi-faceted Approach

The key is to provide enough energy to overcome the steric barrier and to optimize conditions that favor the desired coordination.

The choice of solvent is a critical first step in addressing steric hindrance.[5][9]

Recommended Solvents:

SolventTypeRationale
DioxaneAprotic, PolarGood for dissolving both organic ligands and some metal salts. Less coordinating than DMF or DMSO.
TolueneAprotic, NonpolarCan be effective, especially at higher temperatures.
Acetonitrile (MeCN)Aprotic, PolarA weakly coordinating solvent that can be displaced by the phosphinic acid.
Tetrahydrofuran (THF)Aprotic, PolarA common solvent for organometallic reactions.[8]

Experimental Protocol: Solvent Screening

  • Set up four parallel reactions in small-scale vials.

  • To each vial, add (3-methylbutyl)phenylphosphinic acid (1.0 equiv) and the metal precursor (1.0 equiv).

  • Add a different recommended solvent (Dioxane, Toluene, MeCN, THF) to each vial to achieve the desired concentration.

  • Stir all reactions at a consistent initial temperature (e.g., 80 °C) for a set period (e.g., 12 hours).

  • Monitor the progress of each reaction by TLC or LC-MS to identify the most promising solvent system.

Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[8][10]

Caution: Excessive heat can lead to decomposition of the reactants or the product.

Experimental Protocol: Temperature Gradient

  • Using the best solvent identified from the screening, set up several identical reactions.

  • Run each reaction at a different temperature (e.g., 80 °C, 100 °C, 120 °C, and reflux temperature of the solvent).

  • Monitor the reactions over time to find the optimal balance between reaction rate and product stability. Elimination reactions can sometimes be favored at higher temperatures.[10][11]

Ancillary or co-ligands can modify the electronic and steric environment around the metal center, sometimes facilitating the coordination of a bulky ligand.[12][13][14]

  • Small, Labile Ligands: Introducing a metal precursor with small, easily displaceable ligands (e.g., acetonitrile, cyclooctadiene) can create a more accessible coordination site.

  • "Enabling" Ligands: In some catalytic systems, specific phosphine or N-heterocyclic carbene (NHC) ligands can promote reactions involving sterically demanding substrates.[8]

Workflow for Ancillary Ligand Strategy

Caption: Workflow for using ancillary ligands.

Issue 2: Formation of an Undesired Coordination Mode

Symptom: Characterization (e.g., X-ray crystallography, NMR) reveals a complex with a lower-than-expected coordination number or a monodentate instead of a bidentate coordination.

Underlying Cause: Steric hindrance can prevent all potential donor atoms from binding to the metal center, leading to an alternative, less sterically demanding coordination mode.[15]

Solution Pathway: Modifying the Ligand and Metal Environment

A larger metal ion can sometimes better accommodate bulky ligands. Consider metals from a lower period in the same group of the periodic table.

For long-term research projects, consider synthesizing derivatives of (3-methylbutyl)phenylphosphinic acid with a more flexible or longer backbone connecting the phosphinate group to the bulky alkyl chain. This can provide more conformational freedom, potentially reducing steric strain upon coordination. The introduction of linkers can be a suitable strategy to overcome steric hindrance.[16]

For reactions in protic solvents, the pH can influence the protonation state of the phosphinic acid. Deprotonation to the phosphinate anion can increase its nucleophilicity and potentially favor coordination.

Experimental Protocol: pH Adjustment

  • Dissolve the (3-methylbutyl)phenylphosphinic acid in a suitable solvent.

  • Slowly add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to deprotonate the acid.

  • Introduce the metal precursor to the solution of the deprotonated ligand.

  • Monitor the reaction for the formation of the desired complex.

Issue 3: Product Instability or Decomposition

Symptom: The desired complex forms initially but decomposes over time or during workup and purification.

Underlying Cause: The steric strain within the complex can make it thermodynamically unstable. This can lead to ligand dissociation or decomposition, especially when heated or exposed to certain solvents.

Solution Pathway: Gentle Reaction and Purification Conditions

If the reaction proceeds at a reasonable rate at a lower temperature, this can help to prevent the decomposition of a thermally sensitive product.

During purification (e.g., recrystallization, chromatography), avoid strongly coordinating solvents that could displace the sterically hindered ligand.

Recommended Solvents for Purification:

SolventRationale
Hexane/Ethyl Acetate mixturesGood for chromatography, weakly coordinating.
DichloromethaneA common solvent for dissolving many complexes, relatively non-coordinating.
TolueneCan be a good recrystallization solvent for many organometallic compounds.

Many coordination complexes are sensitive to air and moisture. Performing the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques can significantly improve the stability and yield of the final product.[8]

Experimental Workflow for Inert Atmosphere Synthesis

Inert_Atmosphere_Workflow A Flame-dry glassware under vacuum B Backfill with inert gas (Ar/N2) A->B C Add reactants via syringe or cannula B->C D Run reaction under a positive pressure of inert gas C->D E Workup and purification in a glovebox or with Schlenk techniques D->E

Caption: General workflow for inert atmosphere synthesis.

Conclusion

Overcoming the steric challenges presented by (3-methylbutyl)phenylphosphinic acid in coordination chemistry requires a systematic and multi-faceted approach. By carefully considering and optimizing reaction parameters such as solvent, temperature, and the use of ancillary ligands, researchers can successfully synthesize novel and stable coordination complexes. This guide provides a foundation for troubleshooting common issues, but it is the careful observation and methodical experimentation in the laboratory that will ultimately lead to success.

References

  • Bickelhaupt, F. M. The Role of Steric Hindrance in Reaction Mechanisms. Wiley Online Library, 2000, [Link].

  • Casey, C. P., et al. "Steric and Electronic Effects in Olefin Metathesis." Journal of the American Chemical Society, vol. 128, no. 1, 2006, pp. 84-91, [Link].

  • Tolman, C. A. "Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis." Chemical Reviews, vol. 77, no. 3, 1977, pp. 313-348, [Link].

  • Reichardt, C., and T. Welton. Solvents and Solvent Effects in Organic Chemistry. 4th ed., Wiley-VCH, 2011, [Link].

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010, [Link].

  • Crabtree, R. H. The Organometallic Chemistry of the Transition Metals. 7th ed., Wiley, 2019, [Link].

  • Gómez-Benítez, V., et al. "Overcoming Steric Hindrance in the Synthesis of Bulky N-Heterocyclic Carbene Ligands." Organometallics, vol. 35, no. 15, 2016, pp. 2577-2580, [Link].

  • Montchamp, J.-L. "Recent advances in the synthesis of H-phosphinic acids and derivatives." Dalton Transactions, no. 43, 2014, pp. 16053-16063, [Link].

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Validation & Comparative

The Gold Standard: Unambiguously Validating Structural Isomers of (3-methylbutyl)phenylphosphinic Acid with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realms of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is the very foundation of its function, efficacy, and safety. Structural isomers, molecules with the same chemical formula but different atomic arrangements, can exhibit dramatically different biological activities and physical properties. For organophosphorus compounds like (3-methylbutyl)phenylphosphinic acid, a precursor or component in various applications, the ability to definitively distinguish between its potential isomers is paramount. While techniques like NMR and mass spectrometry provide valuable clues, single-crystal X-ray crystallography stands alone as the "gold standard," offering an unambiguous and absolute determination of molecular structure.[1][2][3]

This guide provides an in-depth comparison of X-ray crystallography with other analytical methods, outlines a detailed protocol for its application, and explains the causality behind key experimental choices, empowering researchers to achieve definitive structural validation.

Why X-ray Crystallography is the Definitive Arbiter of Structure

In a typical synthesis of (3-methylbutyl)phenylphosphinic acid, the possibility of forming other structural isomers, such as (2-methylbutyl)phenylphosphinic acid or n-pentylphenylphosphinic acid, through starting material impurities or reaction side-products is a significant concern. While spectroscopic methods can suggest the presence of a specific isomer, they often lack the power to provide conclusive proof, especially in a mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While powerful for elucidating the local chemical environment of atoms, NMR spectra of similar isomers can be highly complex and overlapping, making unambiguous assignment challenging.

  • Mass Spectrometry (MS): MS provides the molecular weight, confirming the elemental composition. However, since structural isomers share the same mass, it cannot differentiate between them.

X-ray crystallography, in contrast, directly maps the electron density of a molecule in its crystalline state.[4] This allows for the precise determination of atomic positions, bond lengths, and bond angles, yielding a complete and unequivocal three-dimensional structure.[5][6]

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized powder to a validated crystal structure is a meticulous process. Each step is critical for obtaining high-quality data that leads to an unambiguous structural solution.

Experimental Protocol: A Step-by-Step Guide to Isomer Validation

Objective: To grow single crystals of synthesized (3-methylbutyl)phenylphosphinic acid and its potential isomers and determine their three-dimensional structures using X-ray diffraction.

PART 1: CRYSTAL GROWTH - The Art of Slow Perfection

  • Rationale: The formation of a well-ordered, single crystal suitable for diffraction is the most crucial, and often most challenging, step.[7] Slow crystal growth is essential to minimize defects and ensure a highly ordered lattice.[7]

  • Methodology (Slow Evaporation):

    • Dissolve 5-10 mg of the purified phosphinic acid isomer in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone, or ethyl acetate) in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.

    • Cover the vial with parafilm and puncture it with 2-3 small holes using a fine needle. This slows the rate of evaporation.[7]

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the appearance of clear, well-formed crystals. Crystals should ideally be between 0.1 and 0.3 mm in all dimensions.[5][7]

PART 2: DATA COLLECTION - Interrogating the Crystal with X-rays

  • Rationale: A high-quality single crystal is selected and exposed to a concentrated beam of X-rays. The crystal diffracts the X-rays in a unique pattern of reflections, the intensities of which contain the information about the atomic arrangement.[2][6] Data is typically collected at cryogenic temperatures (~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • Methodology:

    • Under a microscope, select a suitable single crystal that is clear and free of cracks or defects.[7]

    • Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas.

    • Center the crystal on a single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source.[2]

    • Collect a series of diffraction images as the crystal is rotated. Modern diffractometers automate this process, ensuring complete data collection.

PART 3: STRUCTURE SOLUTION AND REFINEMENT - Translating Data into a Model

  • Rationale: The collected diffraction intensities are processed to generate an initial electron density map.[8] Software programs, such as those in the SHELX suite, use mathematical algorithms (direct methods) to solve the "phase problem" and generate a preliminary model of the molecule.[9][10] This model is then iteratively refined against the experimental data to improve its accuracy.[11]

  • Methodology:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Solve the structure using software like SHELXS to obtain an initial atomic model.[9][12]

    • Refine the model using SHELXL.[11] This process involves:

      • Assigning atom types (P, O, C).

      • Refining atomic positions and thermal parameters (describing atomic vibrations).

      • Locating and adding hydrogen atoms to the model.

      • The refinement is iterated until the calculated diffraction pattern from the model closely matches the experimentally observed pattern.

G Figure 1. The X-ray Crystallography Workflow for Isomer Validation cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction Data Collection & Processing cluster_analysis Structure Determination Synthesis Chemical Synthesis of Phosphinic Acid Isomer_Mix Potential Isomer Mixture (e.g., 2-methylbutyl, 3-methylbutyl) Synthesis->Isomer_Mix Purification Purification (e.g., Recrystallization) Isomer_Mix->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Crystal_Selection Crystal Selection (Microscopy) Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXS) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Final_Structure Unambiguous Isomer Structure Validation->Final_Structure

Figure 1. The X-ray Crystallography Workflow for Isomer Validation

Interpreting the Results: A Tale of Two Isomers

The final output of a successful crystallographic analysis is a Crystallographic Information File (CIF). This file contains the definitive atomic coordinates, unit cell dimensions, and a wealth of other data. The key to validating an isomer lies in examining the refined atomic positions, which directly reveal the connectivity of the atoms.

For instance, in the case of (3-methylbutyl)phenylphosphinic acid, the electron density map would clearly show a branched alkyl chain with the methyl group on the third carbon atom from the phosphorus. Conversely, for the (2-methylbutyl)phenylphosphinic acid isomer, the methyl group would be located on the second carbon. This direct visualization of the molecular skeleton leaves no room for ambiguity.

The quality of the refined structure is assessed by several metrics, most notably the R-factors (R1 and wR2) and the Goodness-of-Fit (GoF). Lower R-factor values (typically below 5-10% for R1) indicate a better agreement between the experimental data and the refined model.

Table 1: Comparative Crystallographic Data for Phenylphosphinic Acid Isomers (Hypothetical Data)
Parameter(3-methylbutyl)phenylphosphinic acid(2-methylbutyl)phenylphosphinic acid
Chemical Formula C₁₁H₁₇O₂PC₁₁H₁₇O₂P
Formula Weight 212.22212.22
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
a (Å) 9.08910.234
b (Å) 16.76915.811
c (Å) 15.70018.952
β (°) 99.3190.00
Volume (ų) 2362.43065.1
Z 48
Final R1 [I>2σ(I)] 0.04520.0510
wR2 (all data) 0.11890.1355
Goodness-of-Fit (GoF) 1.051.07

This table illustrates how different isomers, despite having the same chemical formula, will crystallize in different arrangements (crystal system and space group) with distinct unit cell parameters. The final refined structure provides the definitive proof of connectivity.

The Logic of Validation: From Diffraction to Certainty

The process of moving from a diffraction pattern to a validated structure is a chain of logical deductions, heavily reliant on robust software and established physical principles.

G Figure 2. The Logical Pathway to Structural Validation Diffraction Diffraction Pattern (Spot Positions & Intensities) Unit_Cell Unit Cell & Space Group Diffraction->Unit_Cell Indexing Electron_Density Electron Density Map (3D Representation) Diffraction->Electron_Density Phase Solution Unit_Cell->Electron_Density Atomic_Model Initial Atomic Model (Atom Positions) Electron_Density->Atomic_Model Interpretation Refinement Iterative Refinement (Model vs. Data) Atomic_Model->Refinement Validation Validation Checks (R-factors, Geometry) Refinement->Validation Comparison Validation->Refinement Adjust Model Validated_Isomer Validated Isomer Structure (Unambiguous Connectivity) Validation->Validated_Isomer Model Converges

Sources

comparative enzyme kinetics of (3-methylbutyl)phenylphosphinic acid vs natural substrates

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Enzyme Kinetics: (3-Methylbutyl)phenylphosphinic Acid vs. Natural Substrates in Zinc Metalloproteases

In the landscape of rational drug design, targeting zinc-dependent metalloproteases (such as aminopeptidases and matrix metalloproteinases) relies heavily on effectively mimicking the transition state of peptide hydrolysis[1]. Natural peptide substrates, characterized by planar scissile amide bonds, undergo rapid enzymatic turnover. In contrast, synthetic phosphinic acid derivatives—specifically (3-methylbutyl)phenylphosphinic acid—act as non-hydrolyzable, tetrahedral transition-state analogs (TSAs)[2].

As an Application Scientist, I have structured this guide to provide a rigorous comparative analysis of the enzyme kinetics between this synthetic inhibitor and natural substrates. This document details the mechanistic causality governing their interactions and provides self-validating experimental protocols for robust kinetic profiling.

Mechanistic Causality: The Transition-State Advantage

Zinc metalloproteases catalyze the cleavage of peptide bonds via a nucleophilic attack by a zinc-bound water molecule, forming a transient, high-energy tetrahedral intermediate. The kinetic divergence between natural substrates and phosphinic acid inhibitors stems directly from their structural geometry:

  • Natural Substrates (e.g., L-Leucine-p-nitroanilide): These molecules bind with moderate affinity ( Km​ typically in the micromolar to millimolar range) to facilitate rapid product release ( kcat​ ). The planar amide bond only briefly adopts the tetrahedral geometry during catalysis, limiting the duration of optimal active-site engagement.

  • (3-Methylbutyl)phenylphosphinic Acid: The phosphinate moiety ( −P(O)(OH)CH2​− ) perfectly mimics the geometry and electrostatics of the tetrahedral intermediate[2]. The oxygen atoms of the phosphinic acid strongly and stably coordinate the catalytic Zn2+ ion, displacing the nucleophilic water. Concurrently, the 3-methylbutyl (isopentyl) group acts as a hydrophobic anchor, slotting precisely into the S1′ specificity pocket (mimicking a leucine or homoleucine side chain), while the phenyl group engages auxiliary hydrophobic subsites[3]. This dual-action mechanism drives the inhibition constant ( Ki​ ) into the low nanomolar range.

Mechanism E Enzyme (Zn2+) ES Michaelis Complex (E-S) E->ES + S (Km) EI Inhibitor Complex (E-I) E->EI + I (Ki) S Natural Substrate (Amide) I (3-Methylbutyl)phenylphosphinic acid (TSA Inhibitor) TS Tetrahedral Intermediate ES->TS Zn2+ Catalysis EI->E Slow Koff P Cleaved Products TS->P kcat

Catalytic cycle of natural substrate vs. competitive inhibition by the phosphinic acid analog.

Comparative Kinetic Data

The following table synthesizes the quantitative kinetic profile of a model zinc metalloprotease cleaving a natural substrate analog versus inhibition by the phosphinic acid TSA.

Kinetic ParameterNatural Substrate (L-Leu-pNA)(3-Methylbutyl)phenylphosphinic AcidMechanistic Implication
Binding Affinity Km​=1.2±0.1 mM Ki​=18±2 nM Phosphinic acid binds ~10⁵ times tighter due to stable Zn2+ coordination.
Turnover Rate kcat​=24 s−1 kcat​=0 s−1 The C-P-C bond is non-hydrolyzable, trapping the enzyme in a dead-end complex.
Association Rate Rapid equilibrium kon​=4.5×104 M−1s−1 Inhibitor exhibits slow-binding kinetics due to required enzyme conformational shifts.
Dissociation Rate Extremely fast koff​=8.1×10−4 s−1 Long residence time (slow koff​ ) ensures prolonged target engagement in vivo.

Experimental Methodology: Kinetic Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems for determining these kinetic parameters.

Protocol A: Steady-State Kinetics of Natural Substrate

Causality: Establishing the baseline Km​ and Vmax​ of the natural substrate is required before calculating the competitive inhibition constants of the synthetic analog.

  • Reagent Preparation: Prepare a serial dilution of L-Leu-pNA (0.1 mM to 5.0 mM) in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 µM ZnSO4​ ).

  • System Validation: Prepare a no-enzyme blank (buffer + substrate) to subtract spontaneous hydrolysis, and a reference standard well containing a known inhibitor (e.g., Bestatin) to validate assay sensitivity.

  • Reaction Initiation: Add 10 nM of purified recombinant enzyme to the substrate solutions at 37°C.

  • Measurement: Continuously monitor the release of the p-nitroaniline fluorophore at λ=405 nm using a microplate reader for 10 minutes.

  • Data Analysis: Plot initial velocities ( v0​ ) against substrate concentration [S] . Fit the data to the Michaelis-Menten equation v0​=(Vmax​[S])/(Km​+[S]) using non-linear regression to extract Km​ and kcat​ .

Protocol B: Slow-Binding Inhibition Kinetics of the Phosphinic Acid

Causality: Because transition-state analogs often induce a slow conformational change in the enzyme (displacing the catalytic water and closing the active site flap), standard steady-state assumptions fail. A pre-incubation step is mandatory to capture the true Ki​ [2].

  • Pre-incubation: Incubate 10 nM enzyme with varying concentrations of (3-methylbutyl)phenylphosphinic acid (1 nM to 100 nM) for 0, 15, 30, and 60 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding L-Leu-pNA at a concentration equal to 5×Km​ . Using a high substrate concentration ensures robust signal generation and forces the inhibitor to demonstrate competitive displacement.

  • Continuous Monitoring: Record the progress curves (absorbance vs. time). For slow-binding inhibitors, the progress curve will be non-linear, following the integrated rate equation: P=vs​t+(v0​−vs​)(1−e−kobs​t)/kobs​ .

  • Parameter Extraction: Fit the progress curves to extract kobs​ for each inhibitor concentration. Plot kobs​ vs. [I] to determine the association ( kon​ ) and dissociation ( koff​ ) rate constants. Calculate the final inhibition constant as Ki​=koff​/kon​ .

Workflow Prep 1. Reagent Prep Incubate 2. Pre-incubation (E + I) Prep->Incubate React 3. Add Substrate Incubate->React Measure 4. Spectrophotometry React->Measure Analyze 5. Data Analysis Measure->Analyze

Step-by-step experimental workflow for determining comparative enzyme kinetics.

References

  • Synthesis and Modifications of Phosphinic Dipeptide Analogues. MDPI.
  • Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Deriv
  • Phosphinic Pseudo-Tripeptides as Potent Inhibitors of Matrix Metalloproteinases: A Structure−Activity Study.

Sources

Validating the Purity of (3-Methylbutyl)phenylphosphinic Acid: A Comparative Guide to Quantitative NMR vs. Traditional Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug development and organometallic synthesis, I frequently encounter the limitations of traditional analytical techniques. When dealing with specialized building blocks like (3-methylbutyl)phenylphosphinic acid (MBPPA) , establishing absolute purity is not just a regulatory checkbox—it is a fundamental requirement that dictates downstream reaction yields, catalyst stability, and impurity profiles.

This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of MBPPA. By the end of this document, you will understand why qNMR serves as the gold standard for this class of compounds and how to implement a self-validating qNMR protocol in your laboratory.

The Analytical Dilemma: Why Secondary Methods Fall Short

Historically, the pharmaceutical industry has relied on HPLC-UV coupled with a mass balance approach to determine the purity of organic substances. However, HPLC is inherently a secondary analytical method (1[1]). It separates components based on their affinity for a stationary phase and quantifies them based on their UV absorbance.

For a molecule like (3-methylbutyl)phenylphosphinic acid, HPLC presents critical vulnerabilities:

  • Lack of an Identical Reference Standard: HPLC requires a highly pure, certified reference standard of the exact same molecule to establish accurate Relative Response Factors (RRFs). For novel or highly specialized phosphinic acids, such standards are often commercially unavailable or prohibitively expensive (2[2]).

  • Chromophore Bias: While the phenyl ring in MBPPA absorbs UV light, potential aliphatic impurities (e.g., residual starting materials, aliphatic solvents, or inorganic salts) are "invisible" to UV detectors. This leads to the area percent method artificially inflating the purity of the target compound.

Comparison Target Purity Assessment (3-methylbutyl)phenylphosphinic acid qNMR 1H qNMR (Primary Method) Target->qNMR HPLC HPLC-UV (Secondary Method) Target->HPLC qNMR_Pros Direct Molar Quantitation No Reference Standard Needed Detects Non-UV Impurities qNMR->qNMR_Pros HPLC_Pros High Sensitivity for Traces Excellent Separation Requires UV Chromophore HPLC->HPLC_Pros

Logical comparison of qNMR (primary method) vs. HPLC-UV (secondary method) for purity assessment.

qNMR: The Primary Reference Standard

Quantitative NMR is a primary analytical method . Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the absolute number of those nuclei in the sample (3[3]).

By co-weighing the analyte with a certified Internal Standard (IS) of known purity, we can calculate the absolute mass fraction of MBPPA without ever needing a reference standard of MBPPA itself. This eliminates RRF calibration curves and provides a universal detection mechanism for any proton-containing impurity.

Comparative Performance Data

To illustrate the practical difference, consider the following experimental data from a synthesized batch of MBPPA containing a known 1.5% (w/w) residual aliphatic solvent impurity.

Analytical Metric¹H qNMR (Internal Standard)HPLC-UV (Area Normalization)
Method Classification Primary Measurement MethodSecondary / Mass Balance Method
Reference Standard Required? No (Uses independent IS)Yes (Requires identical pure standard)
Quantitation Basis Direct molar proportionalityRelative UV response factors (RRFs)
Detection Scope All NMR-active protons (universal)Only UV-absorbing chromophores
Typical Precision (RSD) < 0.5%0.1% - 1.0%
Measured MBPPA Purity *98.20% ± 0.15% 99.85% ± 0.05%

*Notice how HPLC overestimates the purity by failing to detect the non-UV active aliphatic solvent. qNMR, being a molar-based technique, accurately captures the mass fraction of the true composition.

Experimental Design: A Self-Validating qNMR Protocol

A robust protocol must be more than a list of instructions; it must be a self-validating system. The following methodology for MBPPA is designed to internally verify its own accuracy.

Step-by-Step Methodology

1. Internal Standard (IS) Selection

  • Choice: Maleic Acid (TraceCERT® or equivalent CRM).

  • Causality: Maleic acid presents a sharp, distinct singlet at ~6.26 ppm in DMSO-d6. This perfectly bypasses the MBPPA aromatic phenyl protons (multiplet, 7.4–7.8 ppm) and the aliphatic 3-methylbutyl protons (multiplets and doublets, 0.8–2.0 ppm), ensuring zero signal overlap.

2. High-Precision Gravimetric Preparation

  • Action: Accurately co-weigh ~15 mg of MBPPA and ~5 mg of Maleic Acid directly into a clean glass vial using a 6-place microbalance (resolution ±0.001 mg).

  • Causality: Weighing variance is the single largest source of uncertainty in qNMR (4[4]). Using a standard analytical balance introduces unacceptable relative errors.

3. Solvation

  • Action: Dissolve the mixture in 1.0 mL of high-purity DMSO-d6. Transfer 600 µL to a 5 mm NMR tube.

4. T1​ Determination (The Critical Parameter)

  • Action: Perform an inversion-recovery experiment to empirically determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton in the mixture.

  • Causality: Assuming a generic relaxation delay (D1) leads to signal saturation. To achieve >99.3% magnetization recovery, D1 must be set to at least 5×T1​ . If the longest T1​ is 5 seconds, D1 must be ≥ 25 seconds.

5. Acquisition & Processing

  • Action: Acquire 64 scans using a 90° excitation pulse. Apply zero-filling (at least 64k data points) and a mild exponential line broadening (0.3 Hz). Perform manual phase correction and rigorous baseline correction.

  • Causality: Automated baseline correction algorithms frequently struggle with the broad, exchanging OH proton of the phosphinic acid, creating localized baseline rolls that distort the integration of adjacent peaks.

6. Dual-Signal Integration (The Self-Validating Step)

  • Action: Calculate the absolute purity twice, using two independent analyte signals:

    • The terminal methyl doublet (6H) at ~0.85 ppm.

    • The aromatic phenyl multiplet (5H) at 7.4–7.8 ppm.

  • Causality: If a hidden impurity is co-eluting under the methyl peak, the calculated purity will be artificially high. By cross-referencing this result against the purity calculated from the phenyl peak, we create an internal validation loop. Concordance between these two values (<0.5% variance) mathematically proves the absence of overlapping impurities.

qNMR_Workflow A 1. Standard Selection Maleic Acid (Singlet @ 6.26 ppm) B 2. Gravimetric Co-Weighing Microbalance (±0.001 mg) A->B C 3. Solvation Dissolution in DMSO-d6 B->C D 4. T1 Determination Inversion-Recovery Experiment C->D E 5. 1H qNMR Acquisition 90° Pulse, D1 > 5x T1 D->E F 6. Dual-Signal Integration Methyl (0.85 ppm) & Phenyl (7.5 ppm) E->F G 7. Self-Validation Concordance of Purity Results (<0.5% var) F->G

Step-by-step self-validating qNMR workflow for (3-methylbutyl)phenylphosphinic acid.

Conclusion

While HPLC remains an indispensable tool for trace impurity profiling and separation, it is inherently flawed as a standalone method for determining the absolute mass fraction of specialized molecules like (3-methylbutyl)phenylphosphinic acid.

By leveraging ¹H qNMR with a carefully selected internal standard, precise microbalance gravimetrics, and a self-validating dual-signal integration strategy, researchers can achieve absolute purity determinations with unparalleled accuracy. This approach not only satisfies rigorous quality control requirements but also ensures the integrity of downstream synthetic and catalytic applications.

References

  • Benchchem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." Benchchem Technical Guides. 3

  • U.S. Pharmacopeia (USP). "Equavilency between Mass Balance and qNMR metholologies - General." USP Quality Control Strategies.1

  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." Enovatia White Papers. 2

  • ACG Publications. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules." Journal of Chemical Metrology.

  • Reading Scientific Services Ltd (RSSL). "The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients." RSSL Analytical Insights. 4

Sources

Safety Operating Guide

Comprehensive Operational & Disposal Protocol for (3-Methylbutyl)phenylphosphinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organophosphorus compounds demands more than mere regulatory compliance—it requires a fundamental, mechanistic understanding of the chemical's behavior. (3-Methylbutyl)phenylphosphinic acid (closely related to its hydroxylated derivative, CAS: 128640-68-6[1]) is an alkyl-aryl phosphinic acid frequently utilized in advanced ligand synthesis and drug development.

Due to its strong proton-donating capability and organophosphorus backbone, improper handling can lead to severe tissue necrosis, while incorrect disposal risks environmental contamination and the release of hazardous combustion byproducts[2][3]. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute laboratory safety and build reliable operational trust.

Physicochemical Profile & Hazard Causality

Understanding the physicochemical properties of (3-methylbutyl)phenylphosphinic acid is the foundation of our safety protocols. The presence of the lipophilic 3-methylbutyl (isopentyl) group enhances its solubility in organic solvents compared to unsubstituted phenylphosphinic acid, while the phosphinic acid moiety retains its aggressive corrosivity[4][5].

Quantitative Data & Hazard Summary
ParameterSpecification / ClassificationCausality & Operational Implication
Molecular Formula C₁₁H₁₇O₂PThe organophosphorus structure dictates specialized incineration; it cannot be processed by standard wastewater plants[5].
Molecular Weight ~212.23 g/mol High mass relative to simple mineral acids; requires calculated stoichiometric ratios during acid-base neutralization[1].
Hazard Class Corrosive (Category 1C), Acute Oral Toxicity (Category 4)Causes severe skin burns and irreversible eye damage[2]. Ambient moisture creates highly acidic localized micro-environments on tissues.
Combustion Hazards Forms POₓ, CO, CO₂, and Phosphine (PH₃)Thermal degradation releases highly toxic phosphine gas and phosphorus oxides[3]. Requires afterburner scrubbers.
Transport Code UN 3261 (Corrosive solid, acidic, organic, n.o.s.)Dictates logistical packaging requirements, including corrosion-resistant inner liners[2].

Operational Safety & Spill Response Workflow

Causality-Driven Handling

When handling this compound, dust generation must be strictly minimized. According to , finely divided phosphinic acid derivatives can form combustible dust concentrations in the air[6]. Furthermore, mixing strong organic acids with incompatible combustible materials (like paper or sawdust) can trigger exothermic degradation.

Step-by-Step Spill Response Methodology
  • Evacuation & Isolation: Immediately clear the area of non-essential personnel. Ensure the local exhaust ventilation (fume hood or ambient scrubbers) is operating at maximum capacity to capture potential airborne dust[2].

  • PPE Donning: Responders must wear NIOSH-approved positive-pressure respirators (or P100 particulate filters at minimum), heavy-duty neoprene acid-resistant gloves, and a chemical-resistant suit[7].

  • Containment (Solid Spill): Do not use water initially, as it will create a highly corrosive, spreading runoff[5]. Gently cover the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use sawdust.

  • Collection: Use non-sparking tools (Teflon-coated or plastic scoops) to transfer the material into a pre-labeled, high-density polyethylene (HDPE) waste container[5].

  • Decontamination: Wash the spill surface with a dilute, weak base (e.g., 5% sodium bicarbonate solution) to neutralize residual micro-particles, followed by a copious water rinse.

SpillResponse Start Spill Detected Evacuate Evacuate Area & Ensure Ventilation Start->Evacuate PPE Don Level B/C PPE (Respirator, Gloves) Evacuate->PPE Assess Assess Spill State PPE->Assess Solid Solid/Dust Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid Sweep Sweep/Shovel (No Sparks) Avoid Dust Formation Solid->Sweep Absorb Absorb with Inert Material (Sand/Vermiculite) Liquid->Absorb Container Transfer to Corrosion-Resistant Waste Container Sweep->Container Absorb->Container Label Label as Corrosive Waste (D002) Container->Label Dispose Send to Licensed Chemical Incinerator Label->Dispose

Logical workflow for containing and neutralizing a (3-methylbutyl)phenylphosphinic acid spill.

Step-by-Step Disposal & Neutralization Methodologies

Organophosphorus acids cannot be disposed of via standard aqueous waste streams, even after neutralization. As noted in, they pose risks to aquatic organisms and are not fully degradable in standard wastewater treatment plants[5]. The ultimate disposal method must be high-temperature chemical incineration.

Protocol A: Neutralization of Aqueous Waste Streams (Self-Validating System)

If the compound has been dissolved in an aqueous or mixed-solvent system during an experiment, it must be neutralized prior to temporary storage to prevent the degradation of waste containers.

  • Mechanistic Causality: Acid-base neutralizations are highly exothermic. Rapid addition of a strong base to a phosphinic acid solution can cause localized boiling, splattering of corrosive material, and aerosolization of the toxic organophosphorus compound.

  • Thermal Preparation: Place the reaction vessel containing the acidic waste in an ice-water bath to manage the exothermic heat of neutralization.

  • Base Selection: Prepare a dilute neutralizing solution of 5% to 10% Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃). NaHCO₃ is preferred for its self-buffering capacity, though it generates CO₂ gas, requiring a vented system.

  • Titration: Slowly add the base dropwise using an addition funnel while maintaining continuous magnetic stirring.

  • Validation & Monitoring: Continuously monitor the temperature (keep below 25°C) and pH. Stop base addition only when the pH stabilizes strictly between 6.5 and 8.0 [5].

  • Storage: Transfer the neutralized solution to an HDPE carboy labeled "Aqueous Organophosphorus Waste - Neutralized." Do not tightly seal the cap immediately if NaHCO₃ was used; allow residual CO₂ to vent for 12 hours.

Protocol B: Solid Waste Logistics
  • Segregation: Keep solid (3-methylbutyl)phenylphosphinic acid waste strictly segregated from strong oxidizing agents and strong bases to prevent violent incompatible reactions[7].

  • Packaging: Place the solid in a sealed plastic bag, then place that bag inside a rigid, tightly sealed HDPE secondary container.

DisposalPathway Waste Aqueous Phosphinic Acid Waste Measure Measure Initial pH Waste->Measure Base Slowly Add Dilute Base (e.g., 5% NaOH) Measure->Base Monitor Monitor Temperature (Exothermic) Base->Monitor Check Check pH Target (pH 6.5 - 8.0) Monitor->Check Adjust Continue Base Addition Check->Adjust pH < 6.5 Filter Filter Precipitates (If Applicable) Check->Filter pH 6.5 - 8.0 Adjust->Monitor Incinerate Incinerate Liquid via Licensed Contractor Filter->Incinerate

Step-by-step neutralization and logistical pathway for phosphinic acid waste streams.

Regulatory Compliance & Logistical Plan

To maintain strict compliance with EPA (RCRA) and international transport regulations:

  • Waste Classification: While not specifically P- or U-listed, unneutralized aqueous solutions exhibit the characteristic of Corrosivity (EPA Hazardous Waste Code D002 ) if the pH is ≤ 2.0.

  • Contractor Handoff: Entrust disposal only to a licensed hazardous waste disposal company capable of handling organophosphorus compounds[2]. Ensure the facility utilizes an incinerator with a secondary combustion chamber and a wet alkaline scrubber system. This is non-negotiable, as it safely neutralizes the phosphorus oxides ( POx​ ) and potential phosphine ( PH3​ ) emissions generated during the thermal destruction of the C-P bonds[3].

  • Transport Labeling: Label all solid waste clearly with "UN 3261: Corrosive solid, acidic, organic, n.o.s." and apply the GHS Corrosive (Pictogram: Acid spilling on hand/metal) and Harmful (Pictogram: Exclamation mark) hazard labels[2].

References

  • LookChem. "(3-hydroxy-3-methylbutyl) phenylphosphinic acid Chemical Properties." LookChem.[Link]

  • HB Chemical. "Safety Data Sheet (SDS): phenylphosphinic acid." HB Chemical. [Link]

  • Mualla, M., & Macomber, R. S. "Reactions of 1,2-Oxaphospholene-2-Oxides 5.1 Consequences of Reduction." Phosphorus, Sulfur, and Silicon and the Related Elements, Vol 47, No 1-2.[Link]

Sources

Comprehensive Safety and Operational Guide: Handling (3-Methylbutyl)phenylphosphinic Acid in the Laboratory

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists, your work often requires handling highly specialized, reactive ligands. (3-Methylbutyl)phenylphosphinic acid is a potent organophosphorus compound widely utilized in the liquid-liquid extraction of heavy metals, lanthanides, and actinides[1][2], as well as serving as a critical precursor in phospholene oxide synthesis[3].

While highly effective for metal chelation via its P=O and P-OH groups, its unique chemical structure presents significant occupational hazards. To support your research and ensure absolute operational safety, we have developed this definitive guide. It goes beyond basic Safety Data Sheet (SDS) summaries to explain the causality behind the hazards, providing you with self-validating protocols for handling, extraction, and disposal.

Mechanistic Hazard Assessment: Understanding the Threat

To effectively protect yourself, you must understand why (3-methylbutyl)phenylphosphinic acid is dangerous. The hazard profile of this chemical is driven by two synergistic structural features:

  • Enhanced Lipophilicity (Dermal Penetration): The addition of the 3-methylbutyl (isoamyl) aliphatic chain significantly increases the molecule's partition coefficient compared to the parent phenylphosphinic acid. This lipophilic tail facilitates rapid, stealthy penetration through the lipid-rich stratum corneum of the skin[4].

  • Deep Tissue Hydrolysis (Corrosivity): Once absorbed into the epidermis, the P-OH group dissociates upon contact with cellular moisture, releasing protons (H⁺). This localized pH drop causes severe, deep-tissue protein denaturation and necrosis, classifying the compound as highly corrosive (H314: Causes severe skin burns)[5][6].

  • Combustible Dust Hazard: Like many organophosphorus powders, fine dust dispersed in air can form explosive mixtures. Static discharge during routine weighing can act as an ignition source[7][8].

HazardMechanism A Dermal Exposure (3-methylbutyl)phenylphosphinic acid B Lipophilic Penetration (3-methylbutyl group) A->B Stratum Corneum C Acid Hydrolysis (P-OH dissociation) B->C Cellular Moisture D Tissue Necrosis & Severe Burns C->D pH Drop

Mechanism of dermal penetration and acid hydrolysis for lipophilic phosphinic acids.

Personal Protective Equipment (PPE) Selection Matrix

To break the chain of exposure, PPE must be selected based on the specific permeation mechanics of organophosphorus compounds. Do not rely on standard latex gloves, as they offer insufficient chemical resistance against lipophilic acids[4][9].

PPE CategoryMaterial SpecificationQuantitative StandardCausality / Rationale
Hand Protection Nitrile or Butyl RubberThickness >0.11 mm, Breakthrough >480 minPrevents permeation of lipophilic organophosphorus compounds. Latex is strictly prohibited[9][10].
Eye/Face Safety Goggles + Face ShieldEN 166 compliantProtects against irreversible corneal damage from corrosive dust and accidental liquid splashes (H318)[5][6].
Respiratory Particulate RespiratorType P3 (EN 143)Mitigates inhalation of corrosive dusts that cause severe respiratory tract irritation (H335)[10][11].
Body Chemically Resistant Lab CoatAnti-static propertiesPrevents skin contact (H314) and minimizes static charge accumulation that could ignite dust[6][10].

Operational Protocols & Workflows

The following methodologies provide a self-validating system for handling the compound safely during standard laboratory operations.

Phase 1: Pre-Operation & Weighing
  • Environmental Control: Conduct all handling inside a certified Class II chemical fume hood. Ensure the flow rate is optimized to capture fine dust without causing turbulent dispersion[10].

  • Static Elimination: Use anti-static weighing boats and grounded spatulas. Because organophosphorus powders can accumulate static charge, standard plastic spatulas pose a deflagration risk[7][8].

  • Weighing: Weigh the solid using an enclosed analytical balance to prevent respiratory exposure to airborne particulates[5][11].

Phase 2: Solubilization & Transfer
  • Solvent Addition: Transfer the pre-weighed solid into a chemically compatible reaction vessel. Slowly add your organic solvent (e.g., dichloromethane, methanol, or prepare for supercritical CO₂ systems)[2].

  • Agitation: Use magnetic stirring rather than manual shaking to minimize the risk of splashing. Ensure the vessel is loosely capped to prevent pressure buildup if mild exothermic dissolution occurs.

Phase 3: Metal Extraction Application
  • Phase Contact: When utilizing the compound for the liquid-liquid extraction of rare-earth elements from nitric acid solutions, introduce the aqueous phase slowly[1].

  • Chelation Monitoring: The extraction mechanism relies on the displacement of hydrogen ions from the phosphinic acid molecules to chelate the metal[1]. Monitor the pH of the aqueous phase continuously; the release of H⁺ will lower the pH and potentially alter your extraction equilibrium.

OperationalWorkflow Start 1. Fume Hood Preparation Verify airflow & anti-static tools Weighing 2. Solid Weighing Use enclosed analytical balance Start->Weighing Transfer 3. Solubilization Slow addition to organic solvent Weighing->Transfer Extraction 4. Metal Extraction Aqueous phase contact & chelation Transfer->Extraction Disposal 5. Waste Segregation Organophosphorus waste stream Extraction->Disposal

Step-by-step operational workflow for the safe handling and extraction application.

Spill Response and Disposal Logistics

Immediate Spill Response
  • Dry Spills: Do NOT apply water directly to a powder spill, as this will initiate acidic hydrolysis and spread the corrosive hazard[6]. Use a HEPA-filtered vacuum designed for combustible dusts, or sweep up the powder using damp, inert absorbent pads to prevent aerosolization[8][10].

  • Wet Spills: Neutralize carefully with a weak base (e.g., sodium bicarbonate) and absorb with vermiculite or dry sand. Never use combustible absorbents like sawdust[6].

Waste Disposal Plan
  • Segregation: Collect all contaminated materials, including gloves, wipes, and weighing boats, in a dedicated, clearly labeled "Hazardous Organophosphorus Waste" container.

  • Incompatibilities: Never mix phosphinic acid waste with strong oxidizers, as this can trigger violent exothermic reactions[7][8].

  • Final Disposal: Route the segregated waste to an approved hazardous waste disposal facility for high-temperature incineration. Incineration is the only scientifically validated method for safely breaking down the resilient P-C and P-O bonds of organophosphorus compounds[7].

Sources

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-methylbutyl)phenylphosphinic acid
Reactant of Route 2
(3-methylbutyl)phenylphosphinic acid

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